2-Bromo-6-phenoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXHXBKRYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356447 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83247-00-1 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-phenoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-phenoxypyridine, a versatile heterocyclic building block. This document details its known and predicted characteristics, outlines general synthetic and reactive protocols, and discusses its potential applications in the broader context of medicinal chemistry and drug discovery.
Core Compound Properties
This compound, with the CAS number 83247-00-1, is a disubstituted pyridine derivative. Its structure incorporates a bromine atom at the 2-position, which serves as a reactive handle for various cross-coupling reactions, and a phenoxy group at the 6-position. The pyridine nitrogen and the phenoxy moiety can influence the molecule's electronic properties and its potential as a ligand or scaffold in biologically active compounds.
Physicochemical and Spectroscopic Data
| Identifier | Value |
| CAS Number | 83247-00-1 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| IUPAC Name | This compound |
| Physical Property | Value | Type |
| Melting Point | 83-86 °C[1] | Experimental |
| Boiling Point | 327.2 ± 27.0 °C[1] | Predicted |
| Density | 1.476 ± 0.06 g/cm³[1] | Predicted |
| pKa | -1.90 ± 0.12[1] | Predicted |
| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. | General |
| Spectroscopic Data | Predicted Characteristic Features |
| ¹H NMR | Pyridine Ring Protons: Doublets and triplets in the aromatic region (approx. δ 6.5-8.0 ppm). Phenoxy Group Protons: Multiplets in the aromatic region (approx. δ 7.0-7.5 ppm). |
| ¹³C NMR | Pyridine Ring Carbons: Peaks in the aromatic region (approx. δ 110-165 ppm), with the carbon attached to bromine showing a characteristic shift. Phenoxy Group Carbons: Peaks in the aromatic region (approx. δ 120-160 ppm). |
| IR Spectroscopy | C-Br Stretch: 600-500 cm⁻¹. C-O-C Stretch (Aryl Ether): 1270-1230 cm⁻¹ (asymmetric), 1075-1020 cm⁻¹ (symmetric). Aromatic C=C and C=N Stretches: 1600-1400 cm⁻¹. Aromatic C-H Stretch: 3100-3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 249 and 251 in an approximate 1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of Br (m/z 170), loss of phenoxy radical (m/z 157/159), and fragments corresponding to the pyridine and benzene rings. |
Synthesis and Reactivity
This compound is a valuable intermediate for the synthesis of more complex molecules. Its reactivity is dominated by the versatile chemistry of the 2-bromopyridine moiety.
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with phenol. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Materials: 2,6-dibromopyridine, phenol, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Reactions
The bromine atom at the 2-position of this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block for introducing molecular diversity.
2.2.1. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with a boronic acid or its ester.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, an aryl- or alkylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
2.2.2. Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound, a primary or secondary amine, a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., BINAP), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).
-
Heat the sealed tube with stirring at 80-110 °C for the required time (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
-
Applications in Drug Discovery
While specific biological activities for this compound are not widely reported, its structural motifs are prevalent in many biologically active compounds. The 2,6-disubstituted pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting a variety of biological pathways.
Derivatives of this compound are potential candidates for screening libraries in drug discovery programs. The ability to easily diversify the structure at the 2-position through cross-coupling reactions allows for the rapid generation of analogues to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket of kinases.
-
GPCR Ligands: The aromatic nature and potential for hydrogen bonding of pyridine derivatives make them suitable scaffolds for targeting G-protein coupled receptors.
-
Antiviral and Antimicrobial Agents: The pyridine nucleus is a common feature in various compounds with demonstrated antimicrobial and antiviral properties.
The following diagram illustrates a simplified kinase signaling pathway, a common target for pyridine-based inhibitors.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is advisable to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This guide is intended for informational purposes for qualified professionals. The experimental protocols provided are general and may require optimization for specific substrates and conditions. Always consult relevant safety data and perform a thorough risk assessment before conducting any chemical reactions.
References
2-Bromo-6-phenoxypyridine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromo-6-phenoxypyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. It covers the molecule's core physicochemical properties, a representative synthetic pathway, and its structural characterization.
Core Molecular Data
This compound is a substituted pyridine derivative. The presence of a bromine atom and a phenoxy group on the pyridine ring provides two distinct sites for further chemical modification, making it a valuable building block in organic synthesis.
Quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₈BrNO | [1][2] |
| Molecular Weight | 250.09 g/mol | [1][2] |
| CAS Number | 83247-00-1 | [1][2] |
| Melting Point | 83-86 °C | [1] |
| Boiling Point | 327.2 ± 27.0 °C (Predicted) | [1] |
| Density | 1.476 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | BrC1=NC(OC2=CC=CC=C2)=CC=C1 | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |
Molecular Structure
The structure of this compound consists of a central pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a phenoxy group.
Synthesis Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is common for preparing substituted pyridines.[3] The general principle involves the displacement of a halide from an activated aromatic ring by a nucleophile.[1] In this case, 2,6-dibromopyridine serves as the starting material, and the phenoxide ion acts as the nucleophile.
The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, especially at the ortho and para positions relative to the nitrogen atom.[3][4]
Experimental Workflow: Nucleophilic Aromatic Substitution
The following protocol is a representative method based on established SNAr chemistry for pyridine derivatives.
Materials:
-
2,6-Dibromopyridine
-
Phenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or another polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromopyridine (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Reaction: Heat the mixture with stirring to an elevated temperature (e.g., 180 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
Substituted bromopyridines are versatile intermediates in organic synthesis.[5] They serve as key building blocks for creating more complex molecules with potential biological activity. The bromine atom is particularly useful as it can be readily displaced or used in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes compounds like this compound valuable scaffolds in the development of novel pharmaceuticals and functional materials.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. youtube.com [youtube.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: Solubility of 2-Bromo-6-phenoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-6-phenoxypyridine, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its chemical profile, a general experimental protocol for solubility determination, and a structured approach to data presentation.
Chemical Profile of this compound
This compound is a solid at room temperature with the chemical formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol .[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a phenoxy group, makes it a valuable building block in organic synthesis. The bromine atom serves as a reactive site for various cross-coupling reactions, while the phenoxy group influences the molecule's overall polarity and steric properties. For optimal stability, it is recommended to store the compound under an inert atmosphere at 2-8°C.[1]
Solubility in Organic Solvents
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)
| Organic Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound like this compound in an organic solvent involves the preparation of a saturated solution followed by the quantification of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.
-
Quantification: The filtered saturated solution is then diluted with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis). A calibration curve is generated using standard solutions of the compound at known concentrations.
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid compound.
Caption: General workflow for determining solid compound solubility.
References
In-Depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the versatile chemical intermediate, 2-Bromo-6-phenoxypyridine. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic and Mass Spectrometric Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.61 | t | 8.0 | H-4 |
| 7.39 | t | 7.5 | Phenyl H-meta |
| 7.21 | t | 7.3 | Phenyl H-para |
| 7.14 | d | 8.0 | Phenyl H-ortho |
| 6.99 | d | 7.8 | H-3 |
| 6.78 | d | 8.2 | H-5 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 162.7 | C-6 |
| 153.7 | C-2 |
| 141.5 | C-4 |
| 140.2 | Phenyl C-ipso |
| 129.8 | Phenyl C-meta |
| 124.9 | Phenyl C-para |
| 121.2 | Phenyl C-ortho |
| 116.1 | C-5 |
| 110.1 | C-3 |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 251/249 | 45/45 | [M]⁺ (Molecular Ion) |
| 171 | 100 | [M - Br]⁺ |
| 143 | 25 | [M - Br - CO]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with phenol. In a typical procedure, phenol is deprotonated with a base such as sodium hydride in an aprotic polar solvent like dimethylformamide (DMF). To this solution, 2,6-dibromopyridine is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃), which typically contains tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: A standard pulse sequence is used with a spectral width of approximately 10-12 ppm. Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is employed with a spectral width of around 200-220 ppm. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation and Method:
-
Technique: Electron Ionization (EI) mass spectrometry is commonly used for this type of molecule.
-
Ionization Energy: A standard electron energy of 70 eV is utilized to induce fragmentation.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are detected. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound, from synthesis to final data analysis.
Caption: Workflow for the synthesis and characterization of this compound.
Spectroscopic Analysis of 2-Bromo-6-phenoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromo-6-phenoxypyridine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from closely related analogs, namely 2-Bromo-6-methoxypyridine and 2-phenoxypyridine, to predict and interpret the spectroscopic features of this compound. The methodologies and expected data presented herein serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of its structural analogs. These values provide a baseline for the expected spectroscopic signatures of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.6 - 7.8 | t | ~ 8.0 | H-4 (Pyridine) |
| ~ 7.3 - 7.5 | m | - | Phenyl H-ortho, H-para |
| ~ 7.1 - 7.3 | m | - | Phenyl H-meta |
| ~ 6.9 - 7.1 | d | ~ 8.0 | H-3 (Pyridine) |
| ~ 6.7 - 6.9 | d | ~ 8.0 | H-5 (Pyridine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 | C-6 (Pyridine) |
| ~ 154 | C-ipso (Phenyl) |
| ~ 142 | C-2 (Pyridine) |
| ~ 140 | C-4 (Pyridine) |
| ~ 130 | C-para (Phenyl) |
| ~ 125 | C-meta (Phenyl) |
| ~ 122 | C-ortho (Phenyl) |
| ~ 118 | C-5 (Pyridine) |
| ~ 110 | C-3 (Pyridine) |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretch (Aromatic) |
| ~ 1580 - 1560 | C=C/C=N stretch (Pyridine ring) |
| ~ 1480 - 1450 | C=C stretch (Phenyl ring) |
| ~ 1240 - 1200 | C-O-C stretch (Asymmetric) |
| ~ 1050 - 1010 | C-O-C stretch (Symmetric) |
| ~ 700 - 650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment |
| 249/251 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 170 | [M - Br]⁺ |
| 156 | [M - C₆H₅O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard proton pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Temperature: 298 K.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled carbon pulse sequence.
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Temperature: 298 K.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer with a DTGS detector.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected and automatically subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Instrument: Mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-350.
-
Inlet System: Direct infusion or Gas Chromatography (GC) for sample introduction.
-
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-phenoxypyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. This document outlines a robust synthetic protocol, detailed characterization methodologies, and presents expected quantitative data to support researchers in their synthetic and drug discovery endeavors.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. The presence of a bromine atom at the 2-position and a phenoxy group at the 6-position of the pyridine ring allows for selective functionalization through various cross-coupling reactions and further modifications of the phenoxy moiety. This unique structural motif makes it an attractive starting material for the synthesis of complex molecules with potential biological activities, positioning it as a compound of interest in medicinal chemistry and materials science. This guide details a reliable synthetic route and the analytical techniques required for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This approach involves the reaction of 2,6-dibromopyridine with a phenoxide salt. The electron-withdrawing nature of the pyridine ring and the second bromine atom facilitates the substitution at one of the bromo-positions.
Synthetic Workflow
The overall synthetic workflow for the preparation of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
2,6-Dibromopyridine
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Preparation of Sodium Phenoxide (if using NaH): To a stirred solution of phenol (1.0 eq.) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous DMF or THF.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected data.
Physical Properties
| Property | Expected Value |
| CAS Number | 83247-00-1[1] |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 249.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a low-melting solid. |
| Boiling Point | Not available; expected to be high due to polarity and molecular weight. |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 | t | 1H | Pyridine-H4 |
| ~ 7.40 | t | 2H | Phenyl-H (meta) |
| ~ 7.20 | t | 1H | Phenyl-H (para) |
| ~ 7.10 | d | 2H | Phenyl-H (ortho) |
| ~ 6.90 | d | 1H | Pyridine-H3 |
| ~ 6.70 | d | 1H | Pyridine-H5 |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 | Pyridine-C6 (C-O) |
| ~ 154 | Phenyl-C1 (C-O) |
| ~ 142 | Pyridine-C2 (C-Br) |
| ~ 140 | Pyridine-C4 |
| ~ 130 | Phenyl-C (meta) |
| ~ 125 | Phenyl-C (para) |
| ~ 121 | Phenyl-C (ortho) |
| ~ 118 | Pyridine-C3 |
| ~ 110 | Pyridine-C5 |
Table 3: Expected FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | m, sh | Aromatic C-H stretch |
| ~ 1600-1580 | s | C=C and C=N stretching (pyridine) |
| ~ 1480-1450 | s | Aromatic C=C stretching (phenyl) |
| ~ 1240-1200 | s | Aryl-O-C asymmetric stretch |
| ~ 1050-1000 | m | Aryl-O-C symmetric stretch |
| ~ 800-700 | s | C-H out-of-plane bending |
| ~ 600-500 | m | C-Br stretch |
Table 4: Expected Mass Spectrometry Data (EI)
| m/z Value | Relative Intensity (%) | Assignment |
| 249/251 | ~ 95 / 95 | [M]⁺ (molecular ion, bromine isotopes) |
| 170 | ~ 100 | [M - Br]⁺ |
| 142 | ~ 40 | [M - Br - CO]⁺ |
| 77 | ~ 60 | [C₆H₅]⁺ (phenyl cation) |
Experimental Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Applications in Drug Discovery
This compound is a valuable scaffold for the development of new chemical entities in drug discovery. Its dual reactive sites allow for the construction of diverse compound libraries for screening against various biological targets. The pyridine core is a common motif in many approved drugs, and the phenoxy group can be modified to optimize pharmacokinetic and pharmacodynamic properties.
General Drug Discovery Workflow
The diagram below illustrates a generalized workflow where a building block like this compound would be utilized.
Caption: A general workflow for drug discovery utilizing a key building block.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, coupled with the expected analytical data, offers a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel and functional molecules. Adherence to the described methodologies will facilitate the reliable preparation and characterization of this important chemical entity.
References
An In-depth Technical Guide to 2-Bromo-6-phenoxypyridine for Researchers and Drug Development Professionals
An Introduction to 2-Bromo-6-phenoxypyridine: A Versatile Building Block in Synthetic Chemistry
This compound is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a bromine atom and a phenoxy group, offers two distinct points for chemical modification. The bromine atom can readily participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the phenoxy group influences the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of the commercial availability, synthesis, and key properties of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Identifiers
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its effective use in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 83247-00-1 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Appearance | White powder |
| Melting Point | 83-86 °C |
| SMILES | c1ccc(cc1)Oc2cccc(n2)Br |
| InChI Key | XIYPPJVLAAXYAB-UHFFFAOYSA-N |
Commercial Availability
This compound is available from commercial suppliers. Additionally, the primary starting materials for its synthesis, 2,6-dibromopyridine and phenol, are widely available from numerous chemical vendors. A summary of representative suppliers is provided below.
| Compound | Supplier(s) |
| This compound | BLD Pharm, Accela ChemBio Inc. |
| 2,6-Dibromopyridine | Sigma-Aldrich, Thermo Fisher Scientific, TCI America, Santa Cruz Biotechnology, ChemicalBook |
| Phenol | GJ Chemical, Kessler Chemical, Thomasnet, Metoree, Redox |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. A more contemporary and widely used approach involves the direct nucleophilic substitution of a halogen in a dihalopyridine with a phenoxide. Below is a detailed experimental protocol for the synthesis of this compound from 2,6-dibromopyridine and phenol.
Synthetic Pathway: Ullmann-type Condensation
The synthesis proceeds via the reaction of phenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace one of the bromine atoms on the 2,6-dibromopyridine ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure reported by PrepChem.[1]
Materials:
-
2,6-Dibromopyridine (30.0 g, 0.127 mol)
-
Phenol (11.9 g, 0.127 mol)
-
Sodium hydride (50% dispersion in oil, 6.5 g, 0.135 mol)
-
Anhydrous Dimethylformamide (DMF, 150 ml)
-
Ether
-
1N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a solution of 50% sodium hydride (6.5 g, 0.135 mol) in 75 ml of anhydrous dimethylformamide at 0°C under a nitrogen atmosphere, a solution of phenol (11.9 g, 0.127 mol) in 75 ml of anhydrous dimethylformamide is added dropwise.
-
After the addition is complete, 2,6-dibromopyridine (30.0 g, 0.127 mol) is added in one portion.
-
The reaction mixture is then heated to 60-65°C for 18 hours.
-
After cooling to room temperature, the mixture is partitioned between ether and 1N aqueous NaOH.
-
The ether extracts are washed twice with aqueous NaHCO₃, dried over MgSO₄, filtered, and concentrated under vacuum.
-
The solid residue is slurried in hexane, filtered, and dried to afford the title compound.
Yield: 25.1 g (79%) of this compound as a white powder.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions. This compound and its synthetic precursors should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
2,6-Dibromopyridine: Irritant. Avoid contact with skin and eyes.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety and handling information.
This technical guide provides a foundational understanding of this compound for its application in research and development. The provided synthetic protocol and commercial availability information should facilitate its acquisition and use in the synthesis of novel compounds.
References
Navigating the Uncharted Territory: A Technical Safety and Handling Guide for 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound Identification and Physical Properties
Limited physical and chemical property data is available for 2-Bromo-6-phenoxypyridine. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 83247-00-1 | ECHEMI |
| Molecular Formula | C₁₁H₈BrNO | BLD Pharm[1] |
| Molecular Weight | 250.09 g/mol | BLD Pharm[1] |
| Physical State | Not Specified | |
| Melting Point | Not Specified | |
| Boiling Point | Not Specified | |
| Density | Not Specified |
Hazard Identification and Classification (Inferred)
Due to the absence of a complete SDS for this compound, the following hazard identification is based on the known hazards of 2-bromopyridine.[2][3][4][5] It is crucial to handle this compound as if it possesses these hazards.
GHS Pictograms (Inferred from 2-Bromopyridine)
Signal Word (Inferred): Danger [2][5][6]
Hazard Statements (Inferred from 2-Bromopyridine)
| Code | Statement |
| H226 | Flammable liquid and vapor.[2] |
| H301 | Toxic if swallowed.[2][4] |
| H310 | Fatal in contact with skin.[2][4] |
| H315 | Causes skin irritation.[2][4] |
| H319 | Causes serious eye irritation.[2][4] |
| H335 | May cause respiratory irritation.[2][4] |
Safe Handling and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][8]
-
Use non-sparking tools.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Keep the container tightly closed.[2]
-
Store in a secure area, accessible only to authorized personnel.
First-Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Emergency Procedures: Chemical Spill Workflow
A systematic approach is essential when dealing with a chemical spill. The following workflow outlines the key steps to take.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure risk. The following diagram illustrates the recommended PPE for handling this compound.
Experimental Protocols Cited
This guide is based on standard laboratory safety protocols and information extrapolated from Safety Data Sheets of analogous compounds. No specific experimental protocols for this compound were cited in the source documents. The handling and emergency procedures are derived from best practices for managing hazardous chemicals in a research setting.[7][10][11][12][13][14][15][16]
Conclusion
The handling of this compound requires a cautious and informed approach due to the current lack of comprehensive safety data. By treating this compound with the same level of precaution as its hazardous analog, 2-bromopyridine, and adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the potential risks. It is imperative for institutions and researchers to advocate for and contribute to the development of a complete and verified Safety Data Sheet for this and other novel chemical entities to ensure the continued safety and well-being of the scientific community.
References
- 1. 83247-00-1|this compound|BLD Pharm [bldpharm.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. lobachemie.com [lobachemie.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. actenviro.com [actenviro.com]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. acs.org [acs.org]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Stability and Storage of 2-Bromo-6-phenoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 2-Bromo-6-phenoxypyridine. Due to the limited availability of specific, in-depth stability studies for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, general chemical principles for pyridine derivatives and bromo-aromatic compounds, and standard protocols for handling and stability testing of pharmaceutical intermediates.
Core Concepts in Stability
The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions. For a research chemical or drug intermediate like this compound, maintaining its purity and integrity over time is crucial for the reliability and reproducibility of experimental results. Key factors that can influence its stability include temperature, light, moisture, and atmospheric oxygen.
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on the analysis of its chemical structure and general handling guidelines for similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |
| Light | Amber or opaque container | Protects from light-induced degradation (photolysis). |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and degradation due to moisture. |
| Container | Chemically resistant glass (e.g., borosilicate) | Ensures no leaching or reaction with the container material. |
Experimental Protocols: A General Framework for Stability Assessment
General Protocol for a Forced Degradation Study
1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, methanol)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Photostability chamber
- Temperature and humidity-controlled oven
3. Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample solution with H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples as appropriate.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize any significant degradation products using techniques like LC-MS and NMR.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for maintaining the stability of this compound.
Caption: Relationship between storage conditions and stability factors.
Caption: Recommended handling workflow for this compound.
Conclusion
While specific quantitative stability data for this compound is not widely published, a proactive approach to its storage and handling based on established chemical principles is essential for maintaining its integrity. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere with protection from light and moisture, researchers can minimize degradation and ensure the reliability of their results. For critical applications, conducting in-house stability assessments using a forced degradation protocol is a prudent measure to fully understand the compound's stability profile.
The Versatile Scaffold: A Technical Guide to the Potential Applications of 2-Bromo-6-phenoxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of innovative molecular scaffolds. Among these, heterocyclic compounds, particularly pyridine derivatives, have proven to be privileged structures in drug discovery. This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2-Bromo-6-phenoxypyridine. This document serves as a comprehensive resource, extrapolating from the well-established chemistry of related compounds to highlight the promise of this scaffold in generating diverse compound libraries for various therapeutic targets.
Core Synthesis and Derivatization Strategies
The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery program. While specific literature on the synthesis of this compound is not abundant, its preparation can be logically inferred from standard organic chemistry principles, primarily through nucleophilic aromatic substitution on a di-substituted pyridine.
A plausible and efficient synthetic route commences with the commercially available 2,6-dibromopyridine. The differential reactivity of the two bromine atoms allows for a selective monosubstitution. A nucleophilic aromatic substitution reaction with phenol, facilitated by a suitable base such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, would be expected to yield the target this compound.
The true synthetic utility of this compound lies in its potential for diversification. The remaining bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures.
Key Derivatization Reactions:
-
Suzuki-Miyaura Coupling: This robust carbon-carbon bond-forming reaction allows for the introduction of aryl, heteroaryl, or alkyl groups by coupling this compound with a corresponding boronic acid or boronate ester. This is a cornerstone technique for building biaryl scaffolds often found in kinase inhibitors.
-
Buchwald-Hartwig Amination: This powerful carbon-nitrogen bond-forming reaction enables the synthesis of 2-amino-6-phenoxypyridine derivatives. The introduction of primary and secondary amines provides a crucial interaction point for many biological targets and a vector for further chemical modification.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the pyridine core and terminal alkynes, leading to the synthesis of alkynyl-substituted pyridines, which can serve as valuable intermediates or as final compounds with unique electronic and steric properties.
-
Heck Coupling: This reaction allows for the introduction of alkenyl substituents, providing another avenue for scaffold diversification and the synthesis of compounds with defined geometries.
Potential Therapeutic Applications
The this compound scaffold, and its subsequent derivatives, hold considerable promise across several therapeutic areas, primarily driven by the prevalence of the substituted pyridine motif in clinically successful drugs.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1][2] The pyridine core is a well-established hinge-binding motif in many kinase inhibitors.[3] The 2-amino-6-phenoxypyridine scaffold, readily accessible via Buchwald-Hartwig amination, is particularly promising. The amino group can form critical hydrogen bonds with the kinase hinge region, while the phenoxy group and the substituent introduced at the 2-position (via Suzuki coupling, for example) can be tailored to occupy the hydrophobic pockets and solvent-exposed regions of the ATP-binding site, respectively. This modularity allows for the fine-tuning of potency and selectivity against specific kinases. For instance, derivatives of aminopyridine have been explored as inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders.[3]
Anticancer Activity
The structural features of this compound derivatives align well with those of known anticancer agents. The planar nature of the pyridine and phenoxy rings can facilitate intercalation with DNA or binding to the active sites of enzymes involved in cancer cell proliferation. Numerous heterocyclic compounds containing bromo-substituents have demonstrated significant cytotoxicity against various cancer cell lines.[4] For example, certain imidazo[1,2-a]pyridine compounds have shown potent activity against breast cancer cells, with IC50 values in the micromolar range.[5][6] The ability to readily diversify the this compound scaffold allows for the generation of large compound libraries for screening against a panel of cancer cell lines and specific anticancer targets.
Neuroprotective Agents
There is emerging evidence for the role of substituted pyridines in neuroprotection. The neuroprotective agent (-)-P7C3-S243, which contains a 6-methoxypyridin-2-amine moiety, has shown efficacy in animal models of neurogenesis and Parkinson's disease.[7][8] This suggests that derivatives of this compound, particularly those with an amino group at the 2-position, could be explored for their potential to treat neurodegenerative disorders.
Quantitative Data on Related Scaffolds
While specific quantitative data for derivatives of this compound is not yet widely available in the public domain, the biological activity of structurally related compounds provides a strong rationale for its investigation. The following table summarizes the activity of some relevant heterocyclic compounds.
| Compound Class | Representative Compound | Target/Assay | Activity (IC50) | Reference |
| Aminopyridine | Compound 26 | VRK1 Kinase | 150 nM | [3] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 Breast Cancer Cells | 45 µM | [5][6] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 Breast Cancer Cells | 47.7 µM | [5][6] |
| Imidazo[1,2-a]pyridine | IP-7 | HCC1937 Breast Cancer Cells | 79.6 µM | [5][6] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of a synthetic chemistry campaign. The following are generalized procedures for the key cross-coupling reactions that would be employed to derivatize the this compound scaffold.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent, such as a mixture of toluene and water or 1,4-dioxane and water, is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq.).
-
The tube is sealed, evacuated, and backfilled with an inert gas three times.
-
Anhydrous solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
The reaction mixture is heated to 80-110 °C and stirred vigorously until completion.
-
After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Bioisosteric Replacements and Future Directions
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. For the this compound scaffold, several bioisosteric modifications could be envisioned to modulate physicochemical properties, improve metabolic stability, or alter the selectivity profile.
-
Phenoxy Group Replacement: The phenoxy group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. Alternatively, replacing it with non-aromatic cyclic or acyclic ethers could improve solubility and reduce metabolic liabilities associated with aromatic rings.
-
Pyridine Core Modifications: The nitrogen atom in the pyridine ring is crucial for its electronic properties and potential as a hydrogen bond acceptor. Isosteric replacement with other heterocycles, such as pyrimidine or pyridazine, could subtly alter these properties and lead to improved activity or pharmacokinetics.
-
Bromo Group Analogs: While bromine is an excellent synthetic handle, other halogens or pseudo-halides (e.g., triflates) could be used as starting points for cross-coupling reactions, potentially offering different reactivity profiles.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Novel Reactions Utilizing 2-Bromo-6-phenoxypyridine: A Technical Guide for Chemical Innovation
For Immediate Release
In the ever-evolving landscape of synthetic chemistry, the strategic use of functionalized heterocyclic compounds is paramount for the discovery of novel reactions and the development of new therapeutic agents. This technical guide delves into the emerging applications of 2-Bromo-6-phenoxypyridine as a versatile building block in modern organic synthesis, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound for the creation of innovative molecular architectures.
Introduction: The Potential of this compound
This compound is a halogenated pyridine derivative that presents a unique combination of structural features. The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents. Furthermore, the phenoxy group at the 6-position can influence the electronic properties of the pyridine ring and offer an additional site for modification or interaction. These attributes make this compound a valuable starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it an excellent substrate for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions provide a platform for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common scaffolds in drug candidates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is prepared in a suitable solvent system, typically a mixture of toluene and water. The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-phenoxypyridine derivative.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of great importance in medicinal chemistry as the arylamine motif is a key component of many biologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.) are combined. The desired amine (1.2 eq.) and an anhydrous solvent, typically toluene or dioxane, are then added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash chromatography to yield the corresponding 2-amino-6-phenoxypyridine derivative.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | G3-XPhos | K₃PO₄ | t-BuOH | 90 | 12 | 91 |
Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Future Directions and Applications
The ability to functionalize the this compound scaffold through these and other novel reactions opens up a vast area of chemical space for exploration. The resulting substituted phenoxypyridine derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The methodologies outlined in this guide provide a solid foundation for the synthesis of compound libraries and the optimization of lead candidates. Further research into the development of more efficient and sustainable catalytic systems for these transformations will continue to drive innovation in the field.
Conclusion
This compound has demonstrated its potential as a highly versatile and valuable building block in synthetic chemistry. The palladium-catalyzed cross-coupling reactions discussed herein offer efficient and modular routes to a wide array of novel phenoxypyridine derivatives. The detailed experimental protocols and tabulated data serve as a practical resource for researchers aiming to utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with significant therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-6-phenoxypyridine as a versatile starting material for the preparation of a wide range of bioactive molecules. The protocols detailed herein focus on key palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which enable the introduction of nitrogen and carbon-based functionalities at the 2-position of the pyridine ring. The resulting 2,6-disubstituted pyridine scaffold is a privileged motif in medicinal chemistry, found in molecules targeting a variety of biological targets, including kinases and G-protein coupled receptors.
Overview of Synthetic Strategies
This compound serves as a key building block for the synthesis of more complex molecules primarily through the functionalization of the carbon-bromine bond. The two most common and powerful methods for this transformation are:
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, providing access to 2-amino-6-phenoxypyridine derivatives. These amino-pyridines are crucial intermediates for the synthesis of a variety of bioactive compounds, including ureas and amides.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This method is instrumental in the synthesis of biaryl compounds, a common structural feature in many kinase inhibitors.
The general synthetic utility of this compound is illustrated in the workflow diagram below.
Caption: Synthetic pathways from this compound.
Application in the Synthesis of P2Y1 Receptor Antagonists
Derivatives of 2-phenoxypyridine have been identified as potent antagonists of the P2Y1 receptor, a G-protein coupled receptor involved in ADP-driven platelet aggregation.[1][2] The synthesis of these antagonists often involves the initial formation of a 2-amino-6-phenoxypyridine intermediate, followed by reaction with an appropriate isocyanate to form the final urea-based antagonist.
Experimental Protocol: Buchwald-Hartwig Amination for 2-Amino-6-phenoxypyridine
This protocol describes a general method for the amination of this compound using a primary or secondary amine. The conditions are based on established Buchwald-Hartwig amination procedures for 2-bromopyridines.[3][4]
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Buchwald-Hartwig amination workflow.
Quantitative Data for P2Y1 Antagonists
The following table summarizes the biological activity of representative 2-(phenoxypyridine)-3-phenylurea P2Y1 antagonists. The synthesis of these compounds involves the reaction of a 3-amino-2-phenoxypyridine intermediate with a substituted phenyl isocyanate.
| Compound | Structure | P2Y1 IC₅₀ (nM) | In Vivo Activity (Rat Thrombosis Model) |
| 16 | 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 6 ± 0.6 | 68 ± 7% thrombus weight reduction (10 mg/kg + 10 mg/kg/h) |
Data extracted from J. Med. Chem. 2013, 56, 5, 1704–1714.[1][2]
Application in the Synthesis of JNK Kinase Inhibitors
The 2-phenoxypyridine scaffold is also a key feature in a class of potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[5][6][7] The synthesis of these inhibitors can be achieved through a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are based on established procedures for similar 2-bromopyridine substrates.[8][9][10]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of the palladium precursor and ligand.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Quantitative Data for JNK Inhibitors
The following table presents the inhibitory activity of a representative 2-phenoxypyridine-based JNK inhibitor. The synthesis of such compounds would involve a Suzuki coupling to form the biaryl core, followed by further functionalization.
| Compound | Structure | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| Example JNK Inhibitor | 2-Aryl-6-phenoxypyridine derivative | Data not available for a direct derivative, but related 2-phenoxypyridines show potent JNK inhibition.[5] | Data not available for a direct derivative, but related 2-phenoxypyridines show potent JNK inhibition.[5] | Data not available for a direct derivative, but related 2-phenoxypyridines show potent JNK inhibition.[5] |
While a specific example starting directly from this compound with reported IC₅₀ values was not found in the literature search, the cited reference demonstrates the utility of the 2-phenoxypyridine scaffold for potent JNK inhibition.[5]
Signaling Pathways
The bioactive molecules synthesized from this compound can modulate key cellular signaling pathways implicated in various diseases.
P2Y1 Receptor Signaling in Platelet Aggregation
P2Y1 receptor antagonists inhibit the ADP-mediated signaling cascade that leads to platelet aggregation and thrombus formation.
Caption: P2Y1 receptor signaling pathway.
JNK Signaling Pathway in Inflammation and Apoptosis
JNK inhibitors block the phosphorylation of downstream transcription factors, thereby modulating gene expression involved in inflammatory responses and apoptosis.
Caption: JNK signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides efficient routes to novel compounds with potential therapeutic applications. The protocols and data presented in these application notes serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to facilitate the development of new chemical entities based on the 2-phenoxypyridine scaffold.
References
- 1. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-6-phenoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-phenoxypyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. Detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented to facilitate the synthesis of diverse substituted 6-phenoxypyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in numerous biologically active molecules and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs
While specific data for this compound is not extensively available in the public domain, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of closely related 2-bromopyridine substrates with various arylboronic acids. These conditions can serve as an excellent starting point for the optimization of reactions with this compound.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
| 4 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 88 (mono-arylated) |
| 5 | 2-Bromopyridine | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 16 | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-6-phenoxypyridine.
// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=none, fontcolor="#5F6368"]; pd_complex1 [label="Ar-Pd(II)L₂(X)", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=none, fontcolor="#5F6368"]; boronate [label="Ar'B(OR)₂\n(from Ar'B(OH)₂ + Base)", shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)L₂(Ar')", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=none, fontcolor="#5F6368"]; product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar-X", fontcolor="#EA4335"]; oxidative_addition -> pd_complex1; pd_complex1 -> transmetalation; boronate -> transmetalation; transmetalation -> pd_complex2; pd_complex2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration\nof Catalyst", fontcolor="#FBBC05"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in synthesizing 2-alkynyl-6-phenoxypyridine derivatives.
Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Analogs
The following data for 2-bromopyridine analogs can guide the development of protocols for this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 92 |
| 2 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 16 | 88 |
| 3 | 2-Bromopyridine | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | Toluene | 70 | 24 | 85 |
| 4 | 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 12 | 80 (mono-alkynylated) |
| 5 | 2-Bromopyridine | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 24 | 75 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This is a general protocol and may require optimization based on the specific alkyne used. [1] Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.0 mol%)
-
Copper(I) iodide (CuI) (4.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the mixture to 65 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(phenylethynyl)-6-phenoxypyridine.
Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow Overview
The following diagram provides a generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-6-phenoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed, robust protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-6-phenoxypyridine with various arylboronic acids. The resulting 2-aryl-6-phenoxypyridine scaffolds are of significant interest in medicinal chemistry and materials science. This document outlines a general procedure, reaction optimization parameters, work-up, and purification techniques.
Reaction Scheme
The general transformation involves the cross-coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂) to yield the corresponding 2-aryl-6-phenoxypyridine product.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials and Equipment
Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF), often with water.[1][2][3]
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a Teflon-sealed cap
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
-
Analytical equipment (TLC, GC-MS, NMR)
Experimental Protocol
This protocol provides a general method that may require optimization depending on the specific arylboronic acid used.
3.1. Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a rubber septum or a Teflon screw cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.[4]
3.2. Reaction Execution:
-
Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).[5]
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
3.3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-6-phenoxypyridine product.
3.4. Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the coupling of this compound with various boronic acids. Yields are illustrative and based on typical outcomes for similar substrates reported in the literature. Optimization is often necessary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 75 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 81 |
*Yields are isolated yields after purification and are representative examples.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from setup to final product characterization.
Caption: A flowchart of the Suzuki-Miyaura coupling experimental workflow.
5.2. Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Bases such as K₃PO₄ and Cs₂CO₃ can be corrosive or irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
References
Buchwald-Hartwig amination of 2-Bromo-6-phenoxypyridine experimental procedure
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science research, where arylamines are prevalent structural motifs. These application notes provide a detailed experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-6-phenoxypyridine, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are intended to serve as a practical guide for researchers, scientists, and professionals in drug development.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and reaction efficiency.
Data Presentation: A Comparative Overview of Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be applied to the amination of this compound, based on established protocols for structurally similar 2-bromopyridines.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | Xantphos (3 mol%) | BINAP (3 mol%) | XPhos (2 mol%) |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 100 °C |
| Amine | Primary or Secondary | Primary or Secondary | Primary or Secondary |
| Typical Yield | 85-95% | 80-90% | 88-98% |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), and Xantphos (3.0 mol%).
-
Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage (1.2 equiv). If the amine is a solid, it should be added in step 1 with the other solid reagents.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-6-phenoxypyridin-2-amine.[1]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 2-Bromo-6-phenoxypyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-6-phenoxypyridine as a versatile building block for the preparation of pharmaceutical intermediates. The strategic presence of a bromine atom at the 2-position and a phenoxy group at the 6-position of the pyridine ring allows for facile and selective functionalization through modern cross-coupling reactions, making it a valuable scaffold in medicinal chemistry. This document details protocols for key synthetic transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and discusses its application in the synthesis of kinase inhibitors.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of a variety of complex organic molecules with potential biological activity. The pyridine core is a common motif in many pharmaceutical agents, and the phenoxy group can participate in crucial interactions with biological targets. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. These transformations are fundamental in the construction of compound libraries for drug discovery and the development of novel therapeutic agents.
Key Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl and heteroaryl pyridine derivatives. These structural motifs are prevalent in a wide array of biologically active compounds, including kinase inhibitors.[1][2]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
This protocol is a representative example adapted from established methodologies for the Suzuki-Miyaura coupling of 2-bromopyridines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1.2-2.0 equiv relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), potentially with water
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the boronic acid/ester, and the base.
-
If using a solid palladium source and ligand, add them to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which can serve as a guide for reactions with this compound. Actual yields will vary depending on the specific substrates and optimized conditions.
| Entry | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 18 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 80-90 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines and is widely used in the pharmaceutical industry.[5][6] This reaction allows for the introduction of a variety of primary and secondary amines at the 2-position of the this compound scaffold.
Caption: General workflow for the Buchwald-Hartwig amination.
This protocol is a representative example based on established methodologies for the Buchwald-Hartwig amination of 2-bromopyridines.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.2-3.0 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base, this compound, and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridine derivatives, which can serve as a guide for reactions with this compound.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | Piperidine | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos | NaOtBu | 1,4-Dioxane | 90 | 18 | 70-85 |
Application in Kinase Inhibitor Synthesis
Pyridine-based scaffolds are prevalent in a large number of approved and investigational kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[2][8] this compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The phenoxy group can occupy the hydrophobic pocket, while the 2-position can be functionalized via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce moieties that enhance potency and selectivity.
Signaling Pathway: A Representative Kinase Signaling Cascade
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo efficient and selective palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a straightforward entry to a diverse range of substituted pyridine derivatives. These derivatives are key scaffolds in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein serve as a practical guide for researchers to utilize this compound in their drug discovery and development programs.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of 2-Bromo-6-phenoxypyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-phenoxypyridine is a versatile heterocyclic intermediate that serves as a valuable building block in the synthesis of a variety of agrochemicals. Its structure, featuring a reactive bromine atom at the 2-position and a phenoxy group at the 6-position of the pyridine ring, allows for facile derivatization through various cross-coupling reactions. This enables the introduction of diverse functionalities, leading to the development of novel herbicides and fungicides with tailored biological activities. The phenoxypyridine scaffold itself is a recognized pharmacophore in many commercial agrochemicals, contributing to favorable physicochemical properties and biological efficacy.
This document provides detailed application notes on the use of this compound in the synthesis of agrochemical candidates, with a focus on the preparation of herbicidal and fungicidal compounds. It includes detailed experimental protocols for key synthetic transformations, quantitative data for representative reactions, and visualizations to illustrate the synthetic workflows and logical relationships in agrochemical development.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its use as a scaffold for the creation of compounds that can modulate biological processes in plants and fungi. The bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds, respectively.
-
Herbicides: this compound can be elaborated into herbicides that target specific enzymes in weeds. A notable class of herbicides that can be synthesized from this intermediate are Protoporphyrinogen Oxidase (PPO) inhibitors. These herbicides disrupt the chlorophyll and heme biosynthesis pathway in susceptible plants, leading to rapid cell death.[1][2]
-
Fungicides: The phenoxypyridine moiety is also present in a number of fungicides. By modifying the 2-position of the pyridine ring, it is possible to synthesize compounds that interfere with essential fungal processes, such as mitochondrial respiration.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative agrochemical intermediates from this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
| 3 | 3-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 95 |
| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 14 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Anilines
| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 18 | 89 |
| 2 | 4-Chloroaniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 91 |
| 3 | 3-Methoxyaniline | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 105 | 16 | 85 |
| 4 | 2-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 90 | 24 | 82 |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-6-phenoxypyridines, which can serve as intermediates for various agrochemicals.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.5 M with respect to this compound.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-(arylamino)-6-phenoxypyridines, which are key intermediates for certain classes of fungicides and herbicides.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (2 mol%), ligand (3 mol%), and base (1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv), the aniline derivative (1.1 equiv), and the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The residue can be purified by flash chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and logical workflows described in these application notes.
Caption: Synthetic routes from this compound.
Caption: Workflow for agrochemical development.
Caption: PPO inhibitor herbicide mechanism.
References
Synthesis of Substituted Pyridines from 2-Bromo-6-phenoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 2-Bromo-6-phenoxypyridine. The methodologies described herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are designed to be a practical guide for researchers in academic and industrial settings, facilitating the generation of diverse pyridine libraries for applications in medicinal chemistry, materials science, and chemical biology.
Introduction
Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce a variety of substituents onto the pyridine core is therefore of paramount importance in modern synthetic chemistry. This compound serves as an excellent starting material for such endeavors, offering a reactive handle at the 2-position for cross-coupling reactions while the 6-phenoxy group can modulate the electronic properties of the ring and provide a site for further functionalization if desired. This document outlines detailed procedures for the C-C and C-N bond formations at the 2-position of this compound.
Reaction Pathways Overview
The primary synthetic routes for the functionalization of this compound detailed in this guide are palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient means to form new bonds with a high degree of functional group tolerance. The three key transformations covered are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. These data are compiled from literature sources and are intended to provide a comparative framework for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~75-85 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~70-80 |
Note: Yields are approximate and based on reactions with similar 2-bromopyridine substrates. Optimization may be required for this compound.
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12 | ~80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | ~75-90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~65-80 |
Note: Yields are approximate and based on established protocols for 2-bromopyridines.[1][2] Optimization for the specific substrate is recommended.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | RT-60 | 4-12 | ~85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | DMF | 80 | 6 | ~80-90 |
| 3 | 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | RT-60 | 6-16 | ~75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | DMF | 80 | 8 | ~70-80 |
Note: Yields are based on general Sonogashira coupling procedures for aryl bromides.[3][4][5] Conditions may require optimization.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous THF
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
The Role of 2-Bromo-6-phenoxypyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of 2-Bromo-6-phenoxypyridine as a key building block in the development of kinase inhibitors, with a particular focus on c-Jun N-terminal kinase (JNK) inhibitors. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the design and execution of their drug discovery programs.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases.
This compound serves as a versatile starting material for the synthesis of 2-phenoxypyridine-based kinase inhibitors. The bromine atom at the 2-position provides a convenient handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document will focus on the application of this compound in the synthesis of JNK inhibitors, a family of stress-activated protein kinases implicated in various pathologies.
Data Presentation
The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized using a 2-phenoxypyridine scaffold, highlighting the impact of different substituents on potency against JNK isoforms.
Table 1: In Vitro Inhibitory Activity of 2-Phenoxypyridine Analogs against JNK Isoforms
| Compound ID | R Group | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| 1 | -H | >10000 | >10000 | 2500 |
| 2a | 4-(N,N-dimethylsulfamoyl)phenyl | 150 | 80 | 25 |
| 2b | 4-sulfamoylphenyl | 300 | 180 | 50 |
| 2c | 4-(methylsulfinyl)phenyl | 200 | 110 | 35 |
| 2d | 4-(methylsulfonyl)phenyl | 180 | 95 | 30 |
Note: The synthesis of these compounds starts from a related 2-chloropyridine precursor, but the SAR data is highly relevant for derivatives of this compound.
Signaling Pathway and Experimental Workflow
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is activated by various stress signals, leading to the sequential activation of a kinase cascade that ultimately results in the phosphorylation and activation of transcription factors, such as c-Jun.[1][2] The dysregulation of the JNK signaling pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention.
The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound involves a multi-step process, from initial chemical synthesis to biological evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-phenoxypyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-phenoxypyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (JNK3)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against the JNK3 kinase.
Materials:
-
Recombinant human JNK3 enzyme
-
Biotinylated-c-Jun peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
HTRF® KinEASE™-STK S1 kit (or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the test compound dilutions, JNK3 enzyme, and the biotinylated-c-Jun substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for JNK3.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate the plate for 60 minutes at room temperature to allow for the detection signal to develop.
-
Read the plate on a microplate reader capable of HTRF detection.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the JNK family. The synthetic amenability of the bromine atom to established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of the chemical space around the 2-phenoxypyridine core. This enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, ultimately facilitating the development of novel therapeutic agents for a range of diseases. The protocols and data presented herein serve as a guide for researchers to leverage this important scaffold in their drug discovery endeavors.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-6-phenoxypyridine with terminal alkynes, a key transformation for the synthesis of a variety of heterocyclic compounds of interest in drug discovery.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with different terminal alkynes. These data provide a basis for the selection of optimal conditions for the coupling of this compound.
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [1] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [1] |
| 3 | 2,6-Dibromopyridine (mono-alkynylation) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60-80 | 4 | 75-85 | [2] |
| 4 | 2,6-Dibromopyridine (di-alkynylation) | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80-100 | 12 | 70-80 | [2] |
| 5 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triphenylphosphine (PPh₃) (if required by the palladium catalyst, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2-3 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Reaction Setup:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and triphenylphosphine (if used) under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent and the amine base to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-6-phenoxypyridine.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: Catalytic cycle of the Sonogashira coupling reaction.
General Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for C-N Bond Formation: Coupling of 2-Bromo-6-phenoxypyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of N-substituted 6-phenoxypyridin-2-amines through the C-N cross-coupling of 2-Bromo-6-phenoxypyridine with primary amines. The methodologies described herein focus on the widely utilized Palladium-catalyzed Buchwald-Hartwig amination and the increasingly important Copper-catalyzed amination, offering a practical guide for researchers in academic and industrial settings, particularly in the field of drug discovery and development.
Introduction
The 2-aminopyridine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The ability to efficiently and selectively introduce a variety of primary amine substituents onto a pyridine core is therefore of significant interest. The C-N bond formation between this compound and primary amines provides a versatile route to a library of 2,6-disubstituted pyridine derivatives. These products can serve as key intermediates or final compounds in drug discovery programs.
This document outlines two of the most powerful and contemporary methods for achieving this transformation: the Buchwald-Hartwig amination and copper-catalyzed C-N coupling. The choice between these methods often depends on factors such as substrate scope, functional group tolerance, cost, and the desired scale of the reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It is characterized by its broad substrate scope and high functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.[3] The reaction typically involves a palladium precursor, a phosphine ligand, and a base.
General Reaction Scheme
Caption: General Buchwald-Hartwig amination reaction.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
Caption: Buchwald-Hartwig amination catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various primary amines. While specific data for this compound is limited in the literature, the presented data for analogous substrates provides a strong predictive framework for reaction optimization. Yields for the amination of 2-bromopyridines with volatile primary amines have been reported to range from 55% to 98%.[4]
| Primary Amine (R-NH2) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | dppp (3) | NaOt-Bu (1.5) | Toluene | 80 | 12 | 55-98[4] |
| Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (2.5) | NaOt-Bu (2.0) | Toluene | 100 | 16 | Good |
| Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | High |
| Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 24 | Good-High |
| Methylamine | Pd(OAc)₂ (2) | dppp (3) | NaOt-Bu (1.5) | Toluene | 80 | 12 | 55-98[4] |
Note: "Good" and "High" yields are qualitative descriptors based on literature for similar substrates and may vary. dppp = 1,3-Bis(diphenylphosphino)propane, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and dppp (0.03 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary amine (1.2 mmol) to the reaction mixture.
-
Seal the flask or tube and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Amination
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods.[5] Recent advances have led to the development of milder reaction conditions and broader substrate scope, making it an attractive option for the synthesis of N-aryl compounds.[6][7]
General Reaction Scheme
Caption: General Copper-catalyzed amination reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the copper-catalyzed amination of bromopyridines with primary amines.
| Primary Amine (R-NH2) | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Hexylamine | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Toluene | 110 | 72 | Moderate |
| Benzylamine | Cu₂O (5) | L-proline (10) | K₃PO₄ (2.0) | DMSO | 90 | 24 | Good |
| Cyclopropylamine | CuI (10) | Phenanthroline (20) | Cs₂CO₃ (2.0) | Dioxane | 100 | 48 | Moderate |
| Aqueous Ammonia | Cu₂O (5) | None | K₂CO₃ (2.0) | Ethylene Glycol | 100 | 16 | Good[6] |
Note: "Moderate" and "Good" yields are qualitative descriptors based on literature for similar substrates and may vary. DMEDA = N,N'-Dimethylethylenediamine, DMSO = Dimethyl sulfoxide.
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
This protocol provides a general starting point and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
To an oven-dried sealed tube under an inert atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary amine (1.5 mmol) and DMEDA (0.2 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: General experimental workflow for C-N coupling.
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed C-N coupling are both highly effective methods for the synthesis of N-substituted 6-phenoxypyridin-2-amines from this compound and primary amines. The choice of methodology will depend on the specific requirements of the synthesis, including cost, scalability, and functional group compatibility. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these important transformations in their own work. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phenoxypyridine Derivatives for Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functional phenoxypyridine derivatives, which are pivotal in the advancement of materials science. The unique electronic properties of the phenoxypyridine scaffold, arising from the interplay between the electron-donating phenoxy group and the electron-accepting pyridine ring, make these compounds highly valuable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), liquid crystals, and high-performance polymers.
Applications in Materials Science
Phenoxypyridine derivatives are a versatile class of compounds with significant potential in materials science. Their applications stem from their tunable electronic and photophysical properties, as well as their thermal and chemical stability.
-
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the pyridine ring makes phenoxypyridine derivatives suitable for use as electron-transporting materials or as host materials for phosphorescent emitters in OLEDs. The ability to modify the phenoxy and pyridine rings allows for fine-tuning of the energy levels (HOMO/LUMO) to optimize charge injection and transport, leading to improved device efficiency and stability. Pyrimidine derivatives, which are structurally related, are also widely employed in organic electronic devices for their strong electron-accepting characteristics.[1]
-
Liquid Crystals: By incorporating mesogenic units, phenoxypyridine derivatives can be designed to exhibit liquid crystalline phases. These materials are of interest for applications in displays and optical switching devices. The synthesis of such compounds often involves multi-step reactions to build the required molecular architecture.[2][3]
-
High-Performance Polymers: Phenoxypyridine moieties can be incorporated into polymer backbones to enhance their thermal stability, solubility, and optoelectronic properties. These polymers are being explored for applications in flexible electronics, sensors, and as dielectric materials.[4]
Experimental Protocols
The following protocols describe the synthesis of key phenoxypyridine intermediates and derivatives.
Protocol 1: Synthesis of 2-Phenoxypyridine via Aryne Chemistry
This protocol describes a mild and efficient synthesis of 2-phenoxypyridine derivatives from pyridin-2(1H)-one and an in-situ generated aryne.[5]
Materials:
-
Substituted pyridin-2(1H)-one derivative
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of the pyridin-2(1H)-one derivative (0.24 mmol, 1.0 equiv.) in anhydrous acetonitrile (8 mL) under an inert atmosphere, add cesium fluoride (3.0 equiv.).
-
Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenoxypyridine derivative.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of 2-phenoxypyridine derivatives.
Protocol 2: Synthesis of 4-Phenoxypyridine Derivatives for Biological and Materials Applications
This protocol is adapted from methods used for synthesizing 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors, which can be modified for materials science applications.[6]
Materials:
-
4-Chloropyridine hydrochloride
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloropyridine hydrochloride (1.0 equiv.) and a substituted phenol (1.1 equiv.) in DMF, add potassium carbonate (3.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-phenoxypyridine derivative.
Diagram of Synthetic Pathway:
Caption: Synthesis of 4-phenoxypyridine derivatives.
Data Presentation
The following tables summarize key quantitative data for representative phenoxypyridine derivatives and related compounds used in materials science.
Table 1: Thermal Properties of Phenyl Pyrimidine Derivatives for OLEDs [1]
| Compound | 5% Weight Loss Temperature (°C) |
| Phenyl Pyrimidine Derivative 1 | 397 |
| Phenyl Pyrimidine Derivative 2 | 438 |
Table 2: Photophysical Properties of Phenanthroimidazole Derivatives for OLEDs [7]
| Compound | Emission Max (nm) in Chloroform | Photoluminescence Quantum Yield (%) in Chloroform |
| Derivative 1 | 414 | 56 |
| Derivative 2 | 461 | 64 |
Table 3: Device Performance of an OLED based on a Phenanthroimidazole Derivative [8]
| Parameter | Value |
| Maximum Luminance | ~2.5 x 10⁴ Cd m⁻² |
| Current Density at Max Luminance | 35 mA cm⁻² |
| Maximum Current Efficiency | ~60 Cd A⁻¹ |
| External Quantum Efficiency | ~3.2% |
Characterization of Phenoxypyridine Derivatives
A thorough characterization is essential to confirm the structure and purity of the synthesized compounds and to evaluate their material properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[2]
-
Elemental Analysis: To determine the elemental composition of the compounds.[2]
Techniques for Materials Properties:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.[1]
-
Differential Scanning Calorimetry (DSC): To identify phase transitions, such as melting points and glass transition temperatures.[2]
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To investigate the optical properties of the materials, including their absorption and emission characteristics.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels.
-
X-ray Diffraction (XRD): For crystalline materials, to determine the crystal structure and packing.[2]
This comprehensive approach to synthesis, characterization, and data analysis will enable researchers to develop novel phenoxypyridine-based materials with tailored properties for a wide range of applications in materials science.
References
- 1. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Multi-component Reactions Involving 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-phenoxypyridine as a precursor for multi-component reactions (MCRs), which are powerful tools in drug discovery and organic synthesis. While this compound is not typically a direct participant in common MCRs, it serves as a versatile starting material for the synthesis of 2-bromo-6-isocyanopyridine, a key building block for Ugi and Passerini reactions. This document details the synthetic pathway from this compound to the reactive isocyanide intermediate and its subsequent application in generating diverse molecular scaffolds.
Synthetic Pathway to the Key MCR Precursor: 2-Bromo-6-isocyanopyridine
The primary utility of this compound in the context of multi-component reactions is as a stable and accessible precursor to 2-bromo-6-isocyanopyridine. This transformation is achieved through a proposed two-step sequence involving the conversion of the phenoxy group to an amino group, followed by the conversion of the amino group to an isocyanide.
Workflow for the Synthesis and Application of this compound in MCRs
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-phenoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 2-Bromo-6-phenoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or no reaction?
Answer: Low yields with 2-substituted pyridine substrates are a frequent challenge. Several factors related to the unique characteristics of this substrate can be the cause.[1][2]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and inhibiting its catalytic activity.[1][2] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center to mitigate this issue.[1]
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-limiting.[2] More active catalyst systems, higher temperatures, or more electron-rich ligands may be required to overcome this.[2]
-
Poor Solubility: The starting materials, particularly the this compound or the boronic acid/ester, may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[1]
-
Inappropriate Base or Solvent Choice: The selection of the base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[2]
Question 2: I am observing significant byproduct formation, such as homocoupling of my boronic acid and/or debromination of the this compound. How can I minimize these side reactions?
Answer: Byproduct formation is a common issue that can significantly lower the yield of the desired product.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by the presence of oxygen in the reaction mixture.[1] To minimize this:
-
Protodebromination/Debromination: The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur. This side reaction can be promoted by certain bases or impurities in the reaction mixture.
-
Ensure all reagents and solvents are anhydrous and of high purity.
-
Screen different bases; sometimes a weaker base or different cation can reduce this side reaction.
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
Question 3: My reaction is not going to completion, and I consistently observe unreacted this compound. What adjustments should I make?
Answer: Incomplete conversion is often related to catalyst activity, reaction conditions, or reagent stoichiometry.
-
Increase Catalyst Loading: While typically 1-3 mol% of the palladium catalyst is used, for challenging substrates, increasing the loading to 5 mol% might be beneficial.
-
Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective for electron-deficient heteroaryl halides.[1][2]
-
Increase Reaction Temperature: The oxidative addition step can be slow for 2-bromopyridines. Gradually increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can help drive the reaction to completion.[1]
-
Check Stoichiometry of Boronic Acid/Ester: Ensure you are using a slight excess of the boronic acid or ester (typically 1.2-1.5 equivalents) to account for potential protodeboronation or homocoupling.[1]
-
Screen Different Bases: The strength and solubility of the base are crucial. If a weaker base like Na₂CO₃ is being used, switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃ can improve the reaction rate and yield.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst and ligand combination to start with for the Suzuki coupling of this compound?
A1: For a challenging substrate like this compound, a good starting point would be a combination of a palladium(II) precursor like Pd(OAc)₂ (2-5 mol%) or a palladium(0) precursor like Pd₂(dba)₃ (1-3 mol%) with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (2-6 mol%).[1] These ligands are known to stabilize the catalyst and promote the difficult oxidative addition and reductive elimination steps with heteroaryl halides.[1]
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst through oxidation and promotes the undesirable homocoupling of the boronic acid, which will lower your yield.[1] For optimal and reproducible results, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.[1]
Q3: Which base should I choose for my reaction?
A3: The choice of base is critical. For 2-bromopyridine substrates, stronger bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices and frequently provide higher yields than weaker bases like sodium or potassium carbonate.[1] The effectiveness of a base is also dependent on the solvent system, so screening may be necessary.
Q4: What solvent system is recommended?
A4: Aprotic solvents are generally preferred. A mixture of an organic solvent with water is common, as water can aid in dissolving the base. Good starting points include a 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water.[1] Anhydrous conditions using a solvent like THF or DMF can also be effective, especially when trying to minimize protodeboronation of the boronic acid.
Data on Reaction Conditions
The following tables summarize how different parameters can influence the yield of Suzuki coupling reactions with 2-substituted pyridines. This data is compiled from various sources and serves as a general guide for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (3-5) | - | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Often requires higher temperatures. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ (3-5) | - | Moderate to High | A reliable catalyst for many Suzuki couplings, but may be less effective than Buchwald systems for this substrate. |
| XPhos Pd G3 (2-5) | - | High to Excellent | A pre-formed catalyst that is often highly active for challenging couplings. |
Table 2: Effect of Base and Solvent on Yield
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields due to its high solubility and basicity, but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids/esters and reaction scales.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for optimizing the Suzuki coupling.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-phenoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the cross-coupling of 2-Bromo-6-phenoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The most prevalent side reactions are hydrodehalogenation of the starting material to yield 2-phenoxypyridine, homocoupling of the boronic acid (in Suzuki-Miyaura coupling), and catalyst deactivation. The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1][2]
Q2: Why is hydrodehalogenation a significant problem with 2-bromopyridine derivatives?
A2: 2-Halopyridines are susceptible to hydrodehalogenation (replacement of the bromine with a hydrogen atom) due to the electron-deficient nature of the pyridine ring. This can occur via several mechanisms, including reaction with palladium hydride species that may form in the catalytic cycle.[3][4]
Q3: What causes the homocoupling of boronic acids in Suzuki-Miyaura reactions?
A3: Homocoupling of boronic acids to form a symmetrical biaryl byproduct can be initiated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[1] Additionally, if a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) species.[1]
Q4: How does the phenoxy group at the 6-position influence the reactivity of this compound?
A4: The electron-donating nature of the phenoxy group can influence the electronic properties of the pyridine ring. While it may slightly increase the electron density of the ring compared to unsubstituted 2-bromopyridine, the dominant electronic effect is still the electron-deficient character of the pyridine ring, making it susceptible to the common side reactions mentioned.
Q5: In a Buchwald-Hartwig amination, what are the primary side reactions besides hydrodehalogenation?
A5: Besides hydrodehalogenation, a potential side reaction in Buchwald-Hartwig amination is β-hydride elimination if the amine coupling partner has β-hydrogens. This can lead to the formation of an imine and the reduced arene.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Starting Material Remaining
This issue often points to catalyst inactivity or deactivation.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Deactivation by Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus stabilizing the active catalyst. |
| Poor Oxidative Addition | Increase the reaction temperature incrementally. Consider switching to a more reactive palladium precatalyst (e.g., a G3 or G4 palladacycle). | The C-Br bond of 2-bromopyridines can be challenging to activate. Higher temperatures and more active catalysts can facilitate the oxidative addition step. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure ligands are stored under inert atmosphere. | Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air and moisture. |
Issue 2: Formation of 2-Phenoxypyridine (Hydrodehalogenation Product)
The presence of this byproduct indicates that the bromine atom is being replaced by a hydrogen atom.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Protic Impurities | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry the base thoroughly. | Protic impurities can be a source of protons for the hydrodehalogenation side reaction. |
| Formation of Palladium Hydride Species | Choose a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid bases that can act as a hydride source. | The choice of base can influence the formation of palladium hydride intermediates that lead to hydrodehalogenation. |
| Inefficient Reductive Elimination | Use bulky, electron-rich ligands to accelerate the rate of reductive elimination compared to competing side reactions. | Promoting the desired final step of the catalytic cycle can outcompete the hydrodehalogenation pathway. |
Issue 3: Significant Formation of Homocoupled Byproducts
This is particularly common in Suzuki-Miyaura coupling (boronic acid homocoupling).
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can lead to the oxidation of the active Pd(0) catalyst, which promotes homocoupling.[1] |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source such as Pd(OAc)₂. | Pd(II) species can directly react with the boronic acid, leading to homocoupling at the start of the reaction. |
| Excess Boronic Acid | Use a stoichiometry closer to 1:1.1 (this compound:Boronic Acid). | A large excess of the boronic acid can increase the probability of the homocoupling side reaction. |
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for specific substrates and scales. These are based on established procedures for structurally similar 2-bromopyridines.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Degassing: Further degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the residue by flash column chromatography.
Visualizing Workflows and Side Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Key side reaction pathways in cross-coupling.
References
preventing protodeboronation in Suzuki reactions of 2-Bromo-6-phenoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-6-phenoxypyridine, with a focus on preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki reaction of this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid or its ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki reaction with this compound, this means your boronic acid coupling partner is consumed to produce a simple arene, reducing the yield of your desired 2-aryl-6-phenoxypyridine product and complicating its purification. 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway.[2]
Q2: What are the primary factors that promote protodeboronation in this reaction?
A2: Several factors can accelerate protodeboronation:
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Base: The choice and concentration of the base are critical. While essential for the catalytic cycle, strong bases can promote the decomposition of the boronic acid.[3]
-
Water: The presence of water, often a component of the solvent system, can act as a proton source for the C-B bond cleavage.[3]
-
Inefficient Catalysis: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation. A highly active catalyst that promotes rapid cross-coupling can outcompete this side reaction.[1]
-
Ligand Choice: Paradoxically, some bulky phosphine ligands, often used to facilitate challenging couplings, can accelerate palladium-catalyzed protodeboronation.[4]
Q3: How can I minimize protodeboronation when using this compound?
A3: A multi-faceted approach is often most effective:
-
Use Boronic Esters: Instead of boronic acids, use more stable boronic esters like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates. MIDA boronates are particularly stable and participate in a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[1]
-
Optimize the Base: Switch to milder bases. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]
-
Control the Temperature: If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[3]
-
Employ a Highly Active Catalyst System: Use modern, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling, thereby outcompeting the protodeboronation.
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, for sensitive substrates, minimizing water by using anhydrous solvents can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product with significant recovery of the debrominated boronic acid starting material (protodeboronation). | 1. Boronic acid is unstable under the reaction conditions. 2. Reaction temperature is too high. 3. Base is too strong. 4. Catalytic cycle is too slow. | 1. Switch from a boronic acid to a more stable boronic ester (pinacol or MIDA ester). 2. Lower the reaction temperature in 10-20 °C increments. 3. Change the base to a milder option (e.g., from NaOH to K₃PO₄ or Cs₂CO₃). 4. Use a more active catalyst system (e.g., a modern Pd precatalyst with a bulky phosphine ligand). |
| Reaction is sluggish or does not go to completion. | 1. Catalyst deactivation. 2. Poor solubility of reagents. 3. Inefficient catalyst system for this substrate. | 1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. Use fresh, high-purity catalyst and ligands. 2. Try a different solvent system to improve solubility (e.g., dioxane/water, toluene/water, DMF). 3. Screen different palladium catalysts and phosphine ligands. For 2-substituted pyridines, bulky, electron-rich ligands are often effective. |
| Formation of significant homocoupling byproduct of the boronic acid. | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and the reaction mixture before heating. 2. Maintain a positive pressure of an inert gas throughout the reaction. |
| Debromination of this compound is observed. | The palladium hydride species, which can be formed from various sources, can react with the aryl bromide. | This can be minimized by ensuring a highly efficient transmetalation step. Using a slight excess of the boronic ester and ensuring the base is effective can help. |
Data Presentation: Reaction Conditions for Suzuki Coupling of Related 2-Bromopyridines
Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of 2-Bromo-6-methylpyridine
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | K₃PO₄ (3) | Dioxane | 100 | 24 | 92 | [Adapted from[6]] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High | [Adapted from[5]] |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | DME | 80 | 2 | High | [Adapted from[7]] |
Table 2: Base and Solvent Effects on the Suzuki Coupling of 2-Bromopyridines
| Substrate | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | [Adapted from[8]] |
| 2-Bromopyridine | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | [Adapted from[8]] |
| 2-Bromo-6-methylpyridine | Cs₂CO₃ (2) | Dioxane | 80-100 | 12-24 | High | [Adapted from[5]] |
| 2-Bromopyridine | KF (3) | Dioxane | 110 | Varies | Good | [Adapted from] |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the specific boronic acid, base, catalyst, ligand, and temperature will likely be necessary.
Protocol 1: General Procedure using a Boronic Acid
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Recommended Procedure using a Boronic Ester to Minimize Protodeboronation
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid pinacol ester (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3-6 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by performing at least three vacuum/backfill cycles with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Follow the monitoring and workup procedures described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for the boronic ester in a Suzuki reaction.
Caption: A decision tree for troubleshooting protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling Byproducts with 2-Bromo-6-phenoxypyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-6-phenoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of the homocoupling byproduct, 6,6'-diphenoxy-2,2'-bipyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Significant formation of 6,6'-diphenoxy-2,2'-bipyridine is observed in my Suzuki-Miyaura coupling reaction.
-
Potential Cause 1: Presence of Oxygen. Dissolved oxygen in the reaction mixture is a primary contributor to the homocoupling of boronic acids.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted side reaction.[2][3]
-
Potential Cause 2: Inappropriate Palladium Precatalyst. The use of a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species.[2] This reduction can sometimes occur via the homocoupling of the boronic acid, consuming your starting material and generating byproducts.[2][3][4]
-
Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in-situ reduction step.[3][4] Alternatively, the addition of a mild reducing agent, like potassium formate, can facilitate the formation of the active catalyst without promoting homocoupling.[5] Buchwald's G3 and G4 precatalysts are also designed for clean and efficient generation of the active Pd(0) species.[6]
-
-
Potential Cause 3: Suboptimal Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[6][7]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and other Buchwald-type biarylphosphine ligands are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle and sterically hindering the formation of intermediates that lead to homocoupling.[4][6]
-
-
Potential Cause 4: Incorrect Base Selection. While a base is essential for the activation of the boronic acid, an inappropriate choice can accelerate homocoupling.[6][8]
-
Solution: Weaker inorganic bases are often preferred.[6] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[6] The optimal base is often substrate-dependent and may require screening.[6]
-
Issue 2: My Sonogashira coupling with this compound yields a significant amount of the diyne byproduct from the homocoupling of the terminal alkyne.
-
Potential Cause 1: Presence of Oxygen. Similar to Suzuki coupling, oxygen can promote the homocoupling of terminal alkynes, often referred to as Glaser coupling.[9]
-
Potential Cause 2: High Catalyst Concentration. The concentration of the catalyst can influence the rate of homocoupling.[9]
-
Solution: While maintaining a sufficient catalyst loading for the desired cross-coupling, avoid excessive amounts of the palladium and copper catalysts. Optimization of the catalyst loading may be necessary.
-
-
Potential Cause 3: Inefficient Cross-Coupling. If the desired cross-coupling reaction is slow, the competing homocoupling of the alkyne can become more prominent.
Issue 3: In my Buchwald-Hartwig amination of this compound, I am observing the formation of the dehalogenated byproduct, 2-phenoxypyridine.
-
Potential Cause: Beta-Hydride Elimination. This is a potential side reaction in the Buchwald-Hartwig amination catalytic cycle that can compete with reductive elimination, leading to the formation of a hydrodehalogenated arene.[13]
-
Solution: The choice of ligand is critical in minimizing this side reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, are often employed for the amination of 2-bromopyridines and can help to favor the desired reductive elimination pathway.[14]
-
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of this compound influence its reactivity and the likelihood of homocoupling?
A1: The pyridine nitrogen is electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst.[2] However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting its catalytic activity.[7][15] The phenoxy group is generally considered to be electron-donating through resonance, which might slightly counteract the effect of the pyridine nitrogen. This electronic balance makes the careful selection of reaction conditions crucial. While the substrate is activated towards oxidative addition, conditions that are too harsh can promote side reactions like homocoupling.
Q2: Which palladium precatalyst is generally recommended for minimizing homocoupling with this substrate?
A2: To minimize homocoupling that can occur during the in-situ reduction of Pd(II) to Pd(0), it is advisable to use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that cleanly generates the active Pd(0) species, such as Buchwald's G3 or G4 precatalysts.[3][6]
Q3: What role does the base play in Suzuki coupling, and which is best for this compound?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][15] For minimizing homocoupling, weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally recommended over strong bases.[6] The optimal choice will depend on the specific boronic acid being used and may require some screening.
Q4: Can I perform these coupling reactions open to the air?
A4: It is strongly discouraged. The presence of oxygen is a known promoter of homocoupling side reactions in both Suzuki and Sonogashira couplings.[2][3][9] Performing the reaction under an inert atmosphere (nitrogen or argon) is one of the most critical factors in minimizing these byproducts.[3] While some Sonogashira reactions have been reported to proceed in the air, a decrease in yield and an increase in byproducts are often observed.[12]
Q5: Are there alternatives to boronic acids in Suzuki-Miyaura coupling that might be less prone to homocoupling?
A5: Yes, boronic esters, such as pinacol esters, or trifluoroborate salts can be used.[2] These reagents are often more stable than boronic acids and can sometimes exhibit different reactivity profiles that may reduce the propensity for side reactions like protodeboronation and homocoupling.[3]
Data Presentation
Table 1: General Effect of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling
| Parameter | Condition to Decrease Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)[3] | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[3] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃)[3] | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[3] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos)[4][6] | Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[3] |
| Base | Weaker, soluble base (e.g., K₃PO₄, K₂CO₃)[6] | A milder base can reduce the rate of side reactions. The choice is highly substrate-dependent.[3] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump[3] | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[3] |
Experimental Protocols
General Note: These are generalized procedures and should be optimized for specific substrates and reaction scales. Rigorous exclusion of oxygen and moisture is critical for success.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[14]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[14]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[14]
Protocol 2: Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), this compound (1.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).[11][12]
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C depending on the substrates) and monitor by TLC or LC-MS.[11][12]
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[14]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[14]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and a degassed solvent (e.g., toluene).[14]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[14]
-
Work-up: After cooling, dilute with an organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scirp.org [scirp.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 2-Bromo-6-phenoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Buchwald-Hartwig amination of 2-Bromo-6-phenoxypyridine. This resource offers insights into common pitfalls and strategies for optimizing this crucial C-N bond formation reaction.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is giving low to no yield. What are the most common initial checks?
A1: Low or no product yield in this reaction often stems from a few critical factors. Begin by verifying the quality and purity of your reagents and the integrity of your reaction setup. Key initial checks include:
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen) throughout the setup and reaction time. Inadequate degassing of solvents is a frequent cause of catalyst deactivation.[1]
-
Reagent Quality: The purity of this compound, the amine, the base, and the solvent is paramount. Impurities can poison the catalyst. Ensure solvents are anhydrous and reagents are of high purity.
-
Base Solubility: Poor solubility of the inorganic base in the reaction solvent is a common and often underestimated reason for reaction failure.[2] Vigorous stirring is essential to maintain a good suspension.
Q2: Which palladium precursor and ligand combination is most effective for the amination of this compound?
A2: The choice of ligand is critical for the amination of electron-rich and potentially coordinating substrates like 2-bromopyridines. For this compound, bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination and prevent catalyst inhibition by the pyridine nitrogen. While optimal conditions should be screened, good starting points include:
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in the amination of various heteroaryl halides.[3][4]
-
Bidentate Ligands: Ligands like BINAP and Xantphos have also been used successfully for the amination of 2-bromopyridines, often providing good yields.[5][6]
Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can lead to more consistent results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Q3: How does the choice of base impact the reaction yield?
A3: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice between a strong or weak base depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to faster reaction rates.[5][7] However, they may not be compatible with base-sensitive functional groups.
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may necessitate higher reaction temperatures or longer reaction times. Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.
Q4: I am observing a significant amount of debrominated starting material (6-phenoxypyridine). What causes this and how can I minimize it?
A4: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine. Potential sources of hydrides include the solvent, impurities in the reagents, or the amine itself. To minimize this side reaction:
-
Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry.
-
Optimize Reaction Conditions: Lowering the reaction temperature or screening different ligands can sometimes suppress hydrodehalogenation.
Q5: Can the phenoxy group at the 6-position interfere with the reaction?
A5: The phenoxy group is generally considered a stable substituent and is unlikely to directly participate in the Buchwald-Hartwig amination under typical conditions. However, its electron-donating nature can influence the reactivity of the C-Br bond. This electronic effect, combined with the steric bulk, may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system compared to simpler 2-bromopyridines.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the Buchwald-Hartwig amination of this compound.
// Nodes start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Verify Inert Atmosphere\n(Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Check Reagent Quality\n(Purity, Dryness)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_ok [label="Reagents & Atmosphere OK?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
optimize_catalyst [label="Optimize Catalyst System", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; screen_ligands [label="Screen Ligands\n(e.g., XPhos, RuPhos, Xantphos)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_pd_source [label="Try Different Pd Precursor\n(e.g., Pd₂(dba)₃, Pd(OAc)₂, Precatalysts)", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_base [label="Optimize Base", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; strong_base [label="Strong Base\n(NaOtBu, LHMDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; weak_base [label="Weaker Base\n(Cs₂CO₃, K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_solvent [label="Optimize Solvent", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_choice [label="Screen Solvents\n(Toluene, Dioxane, THF)", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_temp [label="Optimize Temperature", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_choice [label="Vary Temperature\n(e.g., 80-120 °C)", fillcolor="#F1F3F4", fontcolor="#202124"];
fix_setup [label="Improve Setup:\n- Degas Solvents\n- Purge with Inert Gas\n- Use High-Purity Reagents", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inert; start -> check_reagents; {check_inert, check_reagents} -> reagent_ok; reagent_ok -> optimize_catalyst [label="Yes"]; reagent_ok -> fix_setup [label="No"]; fix_setup -> start;
optimize_catalyst -> screen_ligands; optimize_catalyst -> change_pd_source; {screen_ligands, change_pd_source} -> optimize_base;
optimize_base -> strong_base; optimize_base -> weak_base; {strong_base, weak_base} -> optimize_solvent;
optimize_solvent -> solvent_choice; solvent_choice -> optimize_temp;
optimize_temp -> temp_choice; temp_choice -> end; }
Caption: A decision tree for troubleshooting low yields.Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for the Buchwald-Hartwig amination of 2-bromopyridine derivatives with various amines, providing a baseline for optimizing the reaction of this compound.
Table 1: Effect of Ligand and Base on the Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 60 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 95 |
| 3 | Aniline | Pd₂(dba)₃ (1) | DavePhos (2) | NaOtBu | Toluene | 100 | 88 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 92 |
| 5 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75-85 (est.) |
Table 2: Amination of Various Bromopyridines with Morpholine
| Entry | Bromopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (8) | LHMDS | THF | 65 | 83 |
| 3 | 4-Bromopyridine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene | 100 | 98 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="L-Pd(II)(Ar)(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amine [label="[L-Pd(II)(Ar)(H₂NR)]⁺Br⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(HNR)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="RNH₂"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Pd0 [label="Ar-NHR"]; }
Caption: The catalytic cycle of the Buchwald-Hartwig amination.References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 2-Bromo-6-phenoxypyridine reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-6-phenoxypyridine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nucleophilic substitution of 2,6-dibromopyridine with phenol or a phenoxide salt. Common impurities include:
-
Unreacted Starting Materials: 2,6-dibromopyridine and phenol.
-
Di-substituted Byproduct: 2,6-diphenoxypyridine, formed if the reaction is not carefully controlled.
-
Solvent and Reagent Residues: Residual base (e.g., potassium carbonate) or high-boiling point solvents (e.g., DMF, DMSO).
Q2: Which purification method is generally most effective for this compound?
A2: Column chromatography on silica gel is typically the most effective method for separating this compound from common impurities like starting materials and the di-substituted byproduct.[1] For crude material of relatively high purity, recrystallization can be a highly efficient final purification step to obtain a crystalline solid.[2]
Q3: My purified this compound is a yellow or brownish oil/solid. Is this normal?
A3: While the pure compound is typically a white or off-white solid, residual impurities or slight decomposition can impart a yellowish or brownish color. If the product's purity is confirmed by analytical methods (NMR, LC-MS), the color may not be an issue for subsequent steps. However, if high purity is critical, a charcoal treatment during recrystallization or re-purification by column chromatography may be necessary to remove colored impurities.
Q4: Can I use liquid-liquid extraction for initial purification?
A4: Yes, a standard aqueous workup is crucial. After the reaction, quenching with water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) will remove inorganic salts. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can help remove unreacted phenol, while a dilute acid wash could potentially remove basic pyridine starting materials, though care must be taken not to protonate the product and pull it into the aqueous layer.[3]
Troubleshooting Guides
Issue 1: Difficulty Separating Product from Impurities via Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of product and impurities. | Optimize the eluent system. Start with a non-polar system (e.g., hexanes/ethyl acetate) and gradually increase polarity. For closely eluting spots, try a less polar solvent system like dichloromethane in hexanes. Using a longer column can also improve separation.[4] |
| Product is streaking on the TLC/column. | The compound may be interacting too strongly with the acidic silica gel. Deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral alumina.[4][5] |
| Unidentified spots on TLC. | The product may be degrading on the silica gel. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution without compromising separation. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[5] |
Issue 2: Problems During Recrystallization
| Possible Cause | Troubleshooting Step |
| Product "oils out" instead of crystallizing. | The chosen solvent is not optimal, or the product is too impure. The compound's melting point may be lower than the solvent's boiling point.[6] Try a different solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). If the product remains oily, first purify it by column chromatography to remove impurities that inhibit crystallization.[4][7] |
| No crystals form after cooling. | The solution is not sufficiently supersaturated.[8] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7][8] Alternatively, reduce the solvent volume by evaporation and allow the solution to cool again, or place the flask in an ice bath to further reduce solubility.[7] |
| Low yield of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] Concentrate the mother liquor to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] |
Data Presentation
Table 1: Illustrative TLC Rf Values for this compound and Related Species
This table provides example Rf values to guide the development of a column chromatography method. Actual values may vary based on specific conditions.
| Compound | Structure | 10% Ethyl Acetate in Hexanes | 20% Ethyl Acetate in Hexanes |
| 2,6-dibromopyridine (Starting Material) | Br-Py-Br | ~ 0.80 | ~ 0.85 |
| Phenol (Starting Material) | Ph-OH | ~ 0.45 | ~ 0.55 |
| This compound (Product) | Br-Py-OPh | ~ 0.65 | ~ 0.75 |
| 2,6-diphenoxypyridine (Byproduct) | PhO-Py-OPh | ~ 0.50 | ~ 0.60 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the crude reaction mixture.
-
TLC Analysis: First, analyze the crude product using TLC with various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to determine the optimal eluent for separation.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Carefully pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.[4]
-
Elution: Begin eluting the column with the least polar solvent determined from the TLC analysis. Gradually increase the eluent polarity (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the separated compounds.[4]
-
Fraction Collection: Collect the eluent in separate fractions. Monitor the composition of these fractions by TLC.
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.[11]
Protocol 2: Purification by Recrystallization
This method is suitable for crude material that is already relatively pure.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) or solvent mixtures. An ideal solvent will dissolve the compound when hot but not when cold.[9] A mixture like ethanol/water or ethyl acetate/hexanes is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[8]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A troubleshooting guide for the "oiling out" phenomenon during recrystallization.
References
- 1. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 2. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 3. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Reaction Selectivity with 2-Bromo-6-phenoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and success of chemical reactions involving 2-Bromo-6-phenoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges arise from the electronic properties and structure of the molecule. The pyridine nitrogen is electron-deficient and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This "2-pyridyl problem" can complicate reactions and reduce yields.[3] Additionally, the phenoxy group, while generally stable, could introduce steric hindrance or unforeseen electronic effects that influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: How does the phenoxy group at the 6-position influence reactivity compared to other substituents?
A2: The phenoxy group is an electron-donating group through resonance but can be weakly electron-withdrawing via induction. This electronic nature can modulate the reactivity of the C-Br bond at the 2-position. Compared to a simple alkyl group, the phenoxy moiety is bulkier, which may necessitate the use of specific bulky phosphine ligands to facilitate the catalytic cycle. Unlike a carboxylic acid, it does not pose the risk of deprotonation and subsequent catalyst inhibition via carboxylate binding.[1]
Q3: Which palladium catalyst systems are recommended for cross-coupling reactions with this compound?
A3: For challenging substrates like substituted 2-bromopyridines, highly active catalyst systems are recommended. These typically involve a palladium precursor combined with a bulky, electron-rich phosphine ligand.[1][4]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) sources like Pd(PPh₃)₄.[1][4] Using pre-formed catalysts or pre-catalysts can sometimes offer better reproducibility.[4]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are often essential for high yields. Recommended ligands include SPhos, XPhos, RuPhos, and BrettPhos.[2][5] These ligands help stabilize the palladium center, promote the desired catalytic cycle, and prevent catalyst deactivation by the pyridine nitrogen.[6]
Q4: What are the most common side reactions and how can they be minimized?
A4: Common side reactions in palladium-catalyzed cross-coupling include:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction). It is often promoted by the presence of oxygen. Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[2][6]
-
Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom, and it is more common with heteroaryl boronic acids, especially in the presence of aqueous bases. Solution: Use more stable boronic esters (e.g., pinacol esters), switch to anhydrous reaction conditions, or use a milder base.[2][7]
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom. Solution: Ensure solvents are not a source of hydrides and that the chosen base is not overly aggressive under the reaction conditions.[7]
Troubleshooting Guides
Problem 1: Low or No Conversion to Desired Product
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | The pyridine nitrogen can inhibit the palladium catalyst.[1][6] Use fresh palladium precursor and ligand. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more robust, bulky, and electron-rich ligand such as SPhos, XPhos, or RuPhos to shield the metal center.[2][4] |
| Inefficient Oxidative Addition | The C-Br bond at the 2-position of the pyridine ring can be challenging to activate.[4] Increase the reaction temperature in increments of 10-20 °C. Ensure the chosen ligand is sufficiently electron-rich to facilitate this step. |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction will be slow or incomplete. Change the solvent or solvent mixture. Common choices include 1,4-dioxane, toluene, or DMF, often with some water for Suzuki reactions.[4][8] |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[1][8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5][9] |
Problem 2: Significant Formation of Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen.[6] Rigorously degas all solvents and the reaction mixture before heating. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a Pd(0) precatalyst like Pd₂(dba)₃ may be preferable to a Pd(II) source like Pd(OAc)₂.[2] |
| Protodeboronation of Boronic Acid (Suzuki) | Water and strong bases can promote this side reaction.[2][7] Use anhydrous solvents. Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester). Use a milder base like K₂CO₃ or CsF.[2] |
| Cleavage of Phenoxy Group | While less common, highly aggressive conditions (very high temperatures or harsh bases) could potentially lead to cleavage of the ether linkage. Monitor the reaction for phenol byproducts. If observed, attempt the reaction at a lower temperature or with a milder base. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(II) precursors are common, but Pd(0) may reduce homocoupling.[2] |
| Ligand | SPhos or XPhos (2-8 mol%) | Bulky, electron-rich ligands are crucial for this substrate class.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | K₃PO₄ is a reliable choice for many Suzuki reactions.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Ensure solvent is thoroughly degassed prior to use.[4] |
| Temperature | 80 - 110 °C | Optimization may be required; start around 90 °C. |
| Atmosphere | Argon or Nitrogen | Strictly anaerobic conditions are necessary to prevent side reactions.[6] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst | Precatalysts can offer improved reliability and activity.[5] |
| Ligand | Xantphos, BINAP, or XPhos (2-4 mol%) | Ligand choice is critical and often substrate/amine dependent.[9] |
| Base | NaOtBu or LHMDS (1.4 - 2.0 equiv.) | A strong, non-nucleophilic base is essential.[5][10] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Solvent must be anhydrous and deoxygenated.[9] |
| Temperature | 90 - 110 °C | Monitor for thermal decomposition of starting materials or products. |
| Atmosphere | Argon or Nitrogen | Maintain a strict inert atmosphere throughout the experiment. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[4][9]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-6-phenoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during cross-coupling reactions involving 2-Bromo-6-phenoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge arises from the presence of the pyridine nitrogen atom. Its lone pair of electrons can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2] This phenomenon, often termed catalyst poisoning, is a common issue with pyridine-containing substrates. Additionally, the formation of palladium black, an inactive, agglomerated form of palladium, can occur, especially at elevated temperatures or with low ligand-to-metal ratios.[1][2][3]
Q2: How does the 6-phenoxy group in this compound influence catalyst deactivation?
A2: The bulky phenoxy group at the 6-position can have a dual effect. Sterically, it may hinder the coordination of the pyridine nitrogen to the palladium center, potentially reducing the rate of catalyst poisoning compared to less substituted pyridines. Electronically, the electron-withdrawing nature of the phenoxy group can impact the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation signifies catalyst decomposition. This can be caused by:
-
High reaction temperatures: Promotes catalyst agglomeration.
-
Low ligand-to-metal ratio: Leaves the palladium center coordinatively unsaturated and prone to aggregation.
-
Presence of oxygen: Can oxidize the active Pd(0) catalyst.[4]
To prevent its formation, consider using bulky, electron-rich phosphine ligands to stabilize the catalyst, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen), and optimize the reaction temperature.[1]
Q4: Can a deactivated catalyst from a reaction with this compound be regenerated?
A4: Yes, catalyst regeneration is sometimes possible, depending on the deactivation mechanism. If deactivation is due to the deposition of organic residues, washing the catalyst with a suitable solvent may restore some activity. For more robust deactivation, specific chemical treatments might be necessary. However, regeneration of homogeneous catalysts can be challenging, and using fresh catalyst is often more practical for small-scale reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Ensure high purity of this compound and other reagents. - Purify and thoroughly degas solvents to remove oxygen and water.[1] - Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] - Consider using a higher catalyst loading as a last resort.[1] |
| Inefficient Catalyst Activation | - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your protocol includes conditions for its in-situ reduction to the active Pd(0) species.[5] - Alternatively, use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄). |
| Suboptimal Reaction Conditions | - Temperature: Optimize the reaction temperature. Too low may result in incomplete conversion, while too high can cause catalyst and substrate decomposition. - Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is critical for catalyst activity and stability.[4] - Solvent: Evaluate various solvents (e.g., dioxane, toluene, THF). The solvent can influence catalyst stability and reaction kinetics. |
| Ligand Issues | - Use fresh phosphine ligands or those stored under an inert atmosphere to prevent oxidation. - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to sterically hinder pyridine coordination and stabilize the catalyst.[1] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | - Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[1] - Using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize homocoupling that may occur during the initial reduction of Pd(II) precatalysts.[1] |
| Dehalogenation of this compound | - This side reaction replaces the bromine atom with a hydrogen. - Optimize the choice of ligand and base, as they can influence the relative rates of reductive elimination (product formation) and dehalogenation.[1] - Lowering the reaction temperature may also reduce the extent of dehalogenation.[1] |
| Protodeboronation (in Suzuki Coupling) | - This involves the cleavage of the C-B bond of the boronic acid. - Ensure anhydrous conditions by using dry solvents and reagents.[1] - Consider using a non-aqueous base.[1] |
Quantitative Data Summary
The following tables provide typical reaction parameters for common cross-coupling reactions. Disclaimer: This data is based on reactions with structurally similar bromopyridine substrates and should be used as a starting point for optimization with this compound.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | K₃PO₄ | 1,4-Dioxane | 110 |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 |
Table 2: Common Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Pd(OAc)₂ (1 mol%) | P(t-Bu)₃ (2 mol%) | K₃PO₄ | Toluene | 80 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask, followed by the catalyst/ligand mixture.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Reactivity of 2-Bromo-6-phenoxypyridine: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing reactions involving 2-Bromo-6-phenoxypyridine is crucial for the efficient synthesis of target molecules. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during cross-coupling reactions with this substrate. Understanding the interplay between bases and solvents is key to maximizing yields and minimizing impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and functionalization of this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura reaction with this compound is showing low conversion of the starting material. What are the likely causes and how can I optimize the reaction?
-
Answer: Low conversion in Suzuki-Miyaura couplings of this compound can stem from several factors related to the base and solvent system.
-
Inappropriate Base Strength: The choice of base is critical. For Suzuki reactions, inorganic bases are often preferred.[1] If you are using a weak base like NaHCO₃, it may not be strong enough to facilitate the transmetalation step effectively. Consider switching to a stronger inorganic base such as K₂CO₃ or Cs₂CO₃.[2] In some cases, an organic base might be suitable, but inorganic bases often give better results.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species.[3][4] Single solvents like toluene or DMF alone may result in unsatisfactory yields.[1] A mixture of an aprotic organic solvent with water, such as DMF/H₂O or Toluene/H₂O, often proves more efficient by improving the solubility of both the organic substrate and the inorganic base.[1][5] The polarity of the solvent can also influence the active catalytic species and the reaction pathway.[6][7]
-
Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be sluggish at lower temperatures. If the reaction is not proceeding, consider gradually increasing the temperature, for instance, from 80°C to 100°C, while monitoring the reaction progress.[8]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] The choice of ligand is crucial to prevent this and stabilize the active catalyst.
-
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
-
Question: I am observing significant side product formation, including hydrodehalogenation, in my Buchwald-Hartwig amination of this compound. How can I improve the selectivity?
-
Answer: Side product formation in Buchwald-Hartwig aminations is a common challenge. The choice of base and solvent is pivotal in controlling the reaction pathway.
-
Base Strength and Type: Strong bases like NaOtBu are often necessary for efficient C-N bond formation, especially with less reactive amines.[9][10] However, if your substrate or amine is base-sensitive, these strong bases can lead to decomposition or side reactions.[11] In such cases, consider using a weaker base like Cs₂CO₃ or K₃PO₄.[2] The pKa of the base should be carefully considered in relation to the amine nucleophile.
-
Solvent Selection: Aprotic solvents such as toluene, 1,4-dioxane, or THF are generally effective for Buchwald-Hartwig reactions.[2] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine itself as a solvent, as they can coordinate to the palladium catalyst and inhibit the reaction.[2] The solvent's ability to dissolve both the organic reactants and the base is important for a homogeneous reaction mixture, which can suppress side reactions.
-
Catalyst and Ligand Choice: The ligand plays a crucial role in preventing side reactions like β-hydride elimination, which leads to hydrodehalogenation.[12] Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step over competing pathways.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general role of the base in palladium-catalyzed cross-coupling reactions of this compound?
-
A1: The base plays multiple roles in these reactions. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by activating the boronic acid derivative.[3] In Buchwald-Hartwig amination, a strong base is typically required to deprotonate the amine, forming the active nucleophile, and to facilitate the regeneration of the Pd(0) catalyst.[11][12] The choice of base can also influence the overall rate and selectivity of the reaction.[1]
-
-
Q2: How does solvent polarity affect the reactivity of this compound?
-
A2: Solvent polarity can have a significant impact. In Suzuki couplings, polar solvents can favor different catalytic species and reaction pathways compared to nonpolar solvents.[6][7] For instance, polar solvents can promote the reactivity of aryl triflates over aryl chlorides in multifunctional substrates.[13] A mixture of a polar aprotic solvent like DMF with water can enhance the solubility of inorganic bases and improve reaction rates.[1] In general, the solvent must effectively dissolve the reactants and intermediates of the catalytic cycle.[3][4]
-
-
Q3: Can the phenoxy group at the 6-position influence the reactivity of the C-Br bond at the 2-position?
-
A3: Yes, the phenoxy group can exert an electronic effect on the pyridine ring. As an electron-donating group, it can increase the electron density of the ring, which might slightly decrease the rate of oxidative addition of the C-Br bond to the palladium catalyst compared to an unsubstituted 2-bromopyridine. However, this effect is generally less pronounced than the choice of catalyst, ligand, base, and solvent.
-
Data Summary
The following tables summarize the effect of different bases and solvents on the yield of common cross-coupling reactions involving bromopyridine derivatives, providing a general guideline for optimizing reactions with this compound.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | High | [1] |
| 2 | Et₃N | DMF/H₂O (1:1) | 70 | 3 | Low | [1] |
| 3 | K₂CO₃ | Toluene | 100 | 12 | Low | [1] |
| 4 | K₂CO₃ | DMF | 100 | 12 | Low | [1] |
| 5 | K₂CO₃ | H₂O | 100 | 12 | Low | [1] |
Table 2: Effect of Solvent on Buchwald-Hartwig Amination
| Entry | Base | Solvent | Temperature (°C) | Outcome | Reference |
| 1 | NaOtBu | Toluene | 80-100 | Generally effective | [2][9] |
| 2 | NaOtBu | 1,4-Dioxane | 80-100 | Generally effective | [2] |
| 3 | NaOtBu | THF | 80-100 | Generally effective | [2] |
| 4 | NaOtBu | CH₃CN | 80-100 | Catalyst inhibition | [2] |
| 5 | NaOtBu | Pyridine | 80-100 | Catalyst inhibition | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a solvent mixture, such as DMF/H₂O (1:1) or Toluene/Ethanol/H₂O.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
To a reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add an aprotic solvent such as toluene or 1,4-dioxane.
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions Involving 2-Bromo-6-phenoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up palladium-catalyzed cross-coupling reactions with 2-Bromo-6-phenoxypyridine. The information provided is based on established principles for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, with specific guidance adapted for this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound?
A1: Scaling up reactions with this compound presents several challenges common to palladium-catalyzed cross-couplings of heteroaryl halides. These include:
-
Catalyst Activity and Loading: Maintaining high catalytic efficiency at lower loadings, which is crucial for cost-effectiveness on a larger scale, can be difficult. The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the catalyst.[1]
-
Reaction Kinetics and Heat Transfer: Exothermic events during the reaction can be more difficult to control in large reactors, potentially leading to byproduct formation or catalyst decomposition.
-
Homogeneity and Mixing: Ensuring efficient mixing of all reaction components, especially when using solid bases, is critical for reproducible results and to avoid localized "hot spots."
-
Purification: Removing palladium residues, byproducts from side reactions (e.g., homocoupling, dehalogenation), and excess reagents from multi-kilogram quantities of product can be challenging and may require the development of robust crystallization or alternative purification methods.
-
Byproduct Formation: Common side reactions in Suzuki-Miyaura couplings include protodeboronation of the boronic acid and homocoupling of the starting materials.[2] In Buchwald-Hartwig aminations, side reactions can also occur, particularly at elevated temperatures.
Q2: How does the phenoxy group at the 6-position influence the reactivity of this compound in cross-coupling reactions?
A2: The electron-donating nature of the phenoxy group can influence the electronic properties of the pyridine ring, which may affect the oxidative addition step in the catalytic cycle. While specific data for this substrate is limited, in general, electron-donating groups can sometimes make the carbon-bromine bond less susceptible to oxidative addition, potentially requiring more active catalyst systems or higher reaction temperatures.
Q3: What are the recommended starting points for catalyst selection when scaling up reactions with this compound?
A3: For Suzuki-Miyaura couplings of bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[3] For Buchwald-Hartwig aminations, a similar choice of ligands is generally recommended to facilitate the catalytic cycle.[4]
-
For Suzuki-Miyaura: Systems like Pd(OAc)₂/SPhos or pre-catalysts such as PEPPSI-IPr have shown high efficacy for bromopyridine couplings.[3]
-
For Buchwald-Hartwig Amination: Catalyst systems based on ligands like XPhos, RuPhos, or BINAP are commonly used.[5][6]
The optimal choice will depend on the specific coupling partner and should be determined through small-scale optimization studies before proceeding to a larger scale.
Q4: What are the key safety considerations when working with this compound and associated reagents on a large scale?
A4: When handling this compound and the reagents for cross-coupling reactions at scale, it is crucial to:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound and all other reagents should be thoroughly reviewed for specific handling, storage, and disposal instructions.[7]
-
Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and protective clothing.[7]
-
Ensure Adequate Ventilation: Reactions should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust, vapors, or mists.
-
Handle Pyrophoric and Air-Sensitive Reagents with Care: If using reagents like certain phosphine ligands or strong bases, appropriate inert atmosphere techniques are necessary.
-
Manage Exothermic Reactions: Be prepared for potential exothermic events, especially during reagent addition and reaction initiation. Ensure the reactor is equipped with adequate cooling capacity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My scaled-up Suzuki-Miyaura/Buchwald-Hartwig reaction with this compound is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in scaled-up cross-coupling reactions can be attributed to several factors. A systematic approach is recommended for troubleshooting:
-
Catalyst Inactivation:
-
Cause: The palladium catalyst may be decomposing or being inhibited by the pyridine nitrogen. Oxygen can also deactivate the active Pd(0) species.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. Consider using a more robust pre-catalyst or a ligand that is less prone to degradation at the reaction temperature. Increasing the ligand-to-palladium ratio can sometimes improve catalyst stability.
-
-
Inefficient Oxidative Addition:
-
Cause: The C-Br bond of the substrate may not be reacting efficiently with the palladium catalyst.
-
Solution: Increase the reaction temperature in increments. Switch to a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.
-
-
Poor Reagent Quality:
-
Cause: The boronic acid (for Suzuki coupling) may have degraded, or the amine (for Buchwald-Hartwig) may be impure. The base may also be of low quality or not sufficiently anhydrous.
-
Solution: Use fresh, high-purity reagents. For Suzuki couplings, consider using a more stable boronic ester (e.g., a pinacol ester). Ensure the base is finely powdered and dry.
-
-
Sub-optimal Reaction Conditions:
-
Cause: The chosen solvent, base, or temperature may not be ideal for the specific substrate combination at scale.
-
Solution: Re-optimize the reaction conditions on a small scale. Screen different solvents and bases.
-
Issue 2: Significant Byproduct Formation
Question: I am observing significant amounts of byproducts in my scaled-up reaction. What are these byproducts and how can I minimize their formation?
Answer: Common byproducts in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling Products (Biaryl or Bipyridyl):
-
Cause: This can be promoted by the presence of oxygen or occur as a competing reaction pathway.
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere. Adjusting the reaction temperature or catalyst system may also help.
-
-
Protodeboronation (in Suzuki Coupling):
-
Cause: The boronic acid reacts with residual water or other protic sources, leading to the formation of an arene byproduct.
-
Solution: Use anhydrous solvents and reagents. Using a less nucleophilic base or switching to a boronic ester can increase stability.[1]
-
-
Dehalogenation (Formation of Phenoxypyridine):
-
Cause: The bromo group is replaced by a hydrogen atom. This can be a result of certain side reactions within the catalytic cycle.
-
Solution: This is often addressed by optimizing the catalyst system and reaction conditions.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my product on a large scale. What are some effective strategies?
Answer: Large-scale purification requires different approaches than laboratory-scale chromatography. Consider the following:
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid products. A thorough screen of different solvent systems is recommended to find conditions that provide high purity and yield.
-
Extraction and Washes: Optimize the workup procedure to remove as many impurities as possible before the final purification step. Acidic and basic washes can remove unreacted starting materials and certain byproducts.
-
Palladium Removal: Residual palladium is a common issue. Several methods can be employed for its removal, including treatment with activated carbon, silica-based metal scavengers, or crystallization.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation may be a viable purification method.
Data Presentation
The following tables provide representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridine derivatives. While this data is not specific to this compound, it serves as a strong starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| Herrmann's Catalyst | K₂CO₃ | DMF | 110 | 6 | 92 |
Data is compiled from various sources for comparative purposes and may not represent direct head-to-head comparisons under identical conditions.[3]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 90 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | 12 | 88 |
| [Pd(allyl)Cl]₂ / RuPhos | LHMDS | 1,4-Dioxane | 90 | 6 | 92 |
| Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
Data is compiled from various sources and represents typical conditions for bromopyridine substrates.
Experimental Protocols
The following are general, non-optimized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. These protocols should be optimized on a small scale before attempting a large-scale synthesis.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like PEPPSI-IPr, 0.5-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed solvent via cannula.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or XPhos, 1-3 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed solvent via cannula, followed by the amine and then this compound.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Mandatory Visualization
Caption: General workflow for scaled-up cross-coupling reactions.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ir.nbu.ac.in [ir.nbu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-6-phenoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-phenoxypyridine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the workup of common reactions involving this compound, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Troubleshooting Guides
Issue 1: Low or No Product Yield After Workup
Question: I have performed a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, and after the workup, I have a very low yield of my desired product. What could be the issue?
Answer: Low product yield can stem from several factors during the reaction or the workup procedure. Here’s a troubleshooting guide to help you identify the potential cause:
-
Incomplete Reaction:
-
Monitoring: Before starting the workup, it is crucial to confirm the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A persistent spot of the starting material (this compound) indicates an incomplete reaction.
-
Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can help mitigate this.
-
Reaction Conditions: Ensure that the reaction was conducted under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. Also, verify that the solvents were anhydrous and the reagents were of sufficient purity.
-
-
Product Loss During Workup:
-
Extraction Issues: Your product might have poor partitioning between the organic and aqueous layers. This compound is generally soluble in common organic solvents like dichloromethane and chloroform.[2] However, the polarity of your product will depend on the coupled partner. If the product is too polar, it may remain in the aqueous phase. Try extracting with a more polar solvent like ethyl acetate or performing multiple extractions.
-
Precipitation: The product may have precipitated out of solution during the workup. Carefully check all flasks and filtration apparatus for any solid material.
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product. To break an emulsion, you can try adding brine or a small amount of a different organic solvent.
-
-
Side Reactions:
-
Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves, consuming the starting material. This is often promoted by the presence of oxygen.
-
Protodeboronation (Suzuki Reaction): The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base. Using anhydrous solvents and carefully choosing the base can minimize this.
-
Hydrodehalogenation: The bromo group on this compound can be replaced by a hydrogen atom.
-
The following diagram illustrates a general troubleshooting workflow for low product yield:
Issue 2: Difficulty in Removing Palladium Catalyst
Question: My final product is contaminated with a significant amount of palladium, which I am struggling to remove by simple filtration or column chromatography. How can I purify my product?
Answer: The nitrogen atom in the pyridine ring of your product can chelate with palladium, making it soluble and difficult to remove. Here are several strategies to address this issue:
-
Filtration through Celite® or Silica Gel: While simple filtration might not be sufficient, passing the crude reaction mixture through a short plug of silica gel or a pad of Celite® can help remove some of the palladium residues, especially if they have precipitated as palladium black.[3]
-
Aqueous Washes:
-
Ammonium Chloride: Washing the organic layer with a saturated solution of ammonium chloride can help to complex with the palladium and pull it into the aqueous phase.
-
Thiourea: A wash with a dilute aqueous solution of thiourea (e.g., 1-5%) can be effective in scavenging residual palladium.
-
-
Palladium Scavengers: There are several commercially available solid-supported scavengers with high affinity for palladium. These are often based on thiol or amine functionalities. The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for a period (e.g., a few hours to overnight). The scavenger is then filtered off.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb the palladium. However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.
The following diagram outlines a decision-making process for palladium removal:
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to off-white solid. It has low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.[2] Its molecular weight is 250.09 g/mol .[2]
Q2: What are some common side products to look out for in reactions with this compound?
A2: In palladium-catalyzed cross-coupling reactions, common side products include:
-
Phenol: Hydrolysis of the phenoxy group can occur, although this is generally not a major issue under standard anhydrous conditions.
-
2-Hydroxy-6-phenoxypyridine: Hydrolysis of the bromo group, particularly if the reaction is run for extended periods at high temperatures with aqueous bases.
-
Homocoupling products: Dimerization of the boronic acid in Suzuki reactions or the formation of 2,2'-bis(6-phenoxypyridine) from the coupling of two molecules of the starting material.
-
Protodeboronation/Hydrodehalogenation: As mentioned in the troubleshooting section, the replacement of the bromo or boronic acid group with a hydrogen atom.
Q3: How can I monitor the progress of my reaction using TLC?
A3: To monitor your reaction by TLC, spot the starting material (this compound), the co-reactant (e.g., boronic acid or amine), and the reaction mixture on a TLC plate. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to develop the plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progress of the reaction. The spots can be visualized under UV light (254 nm).
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | 4-16 | 81[4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | - | K₂CO₃ (2) | aq. isopropanol | 80 | 0.5-2 | High |
| 2-Bromo-6-methylpyridine | Arylboronic acids | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | Good |
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOt-Bu (1.4) | Toluene | 80 | 60 | [5] |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu (1.4) | Toluene | 80 | 55-98 | [6] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | - | DBU | Toluene | 100 | "Hit" | [5] |
Experimental Protocols
General Workup Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Phase Separation: Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water. Transfer the mixture to a separatory funnel.[5]
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove any residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-6-phenoxypyridine.
General Workup Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Quench: After cooling the reaction to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]
-
Filtration (optional): Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-phenoxypyridine.
The following diagram illustrates the general experimental workflow for these cross-coupling reactions:
References
- 1. researchgate.net [researchgate.net]
- 2. 83247-00-1|this compound|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 83247-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Analysis of 2-Bromo-6-phenoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-phenoxypyridine. The following sections address common issues related to the identification of byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile heterocyclic building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups at the 2-position.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to synthesize 2-amino-6-phenoxypyridine derivatives.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Although less common due to the reactivity of the bromine atom in cross-coupling, reactions with strong nucleophiles can occur.
Q2: What are the expected major byproducts in a Suzuki-Miyaura coupling reaction with this compound?
A2: In a typical Suzuki-Miyaura coupling, several byproducts can arise from side reactions. Key potential byproducts include:
-
Homocoupling of the boronic acid: This results in a biaryl species derived from the coupling partner. This can be more prevalent if the reaction is not properly degassed, as oxygen can promote this side reaction.[4]
-
Dehalogenation of the starting material: The bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-phenoxypyridine.
-
Protodeboronation of the boronic acid: The boronic acid reagent can react with residual water or protic solvents to revert to the corresponding arene.
-
Hydrolysis of the starting material: Under certain conditions, particularly with elevated temperatures and the presence of water and base, this compound can hydrolyze to 2-hydroxy-6-phenoxypyridine.
Q3: What byproducts should I look for in a Buchwald-Hartwig amination of this compound?
A3: The Buchwald-Hartwig amination is generally a high-yielding reaction, but byproducts can still form. Potential impurities to monitor include:
-
Dehalogenation of the starting material: Similar to the Suzuki coupling, formation of 2-phenoxypyridine is a common byproduct.
-
Hydrolysis of the starting material: Formation of 2-hydroxy-6-phenoxypyridine is possible under the basic reaction conditions.
-
Double arylation of the amine: If a primary amine is used, a tertiary amine byproduct may be formed through a second C-N coupling event, although this is less common with bulky substrates.
-
Oxidative amination byproducts: Depending on the specific palladium catalyst and reaction conditions, other minor byproducts may be formed.[5]
Q4: My LC-MS analysis shows a peak with the correct mass for my product, but the reaction yield is low. What could be the issue?
A4: If the mass of the desired product is detected but the yield is low, consider the following possibilities:
-
Isomeric Byproducts: You may be forming an isomer of your desired product that has the same mass but a different retention time. This is less likely in simple cross-coupling reactions but can occur in more complex transformations.
-
Poor Ionization Efficiency: Your product may have poor ionization efficiency in the mass spectrometer compared to the starting materials or byproducts, leading to a deceptively small peak area.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction over time by LC-MS to determine the optimal reaction time.
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Precipitation of Product: The product may have precipitated out of the reaction mixture, leading to an artificially low concentration in the analyzed sample.
Troubleshooting Guide for LC-MS Analysis
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| No peaks observed in the chromatogram | Injection failure, no sample in vial, major system leak, detector off, incorrect mobile phase. | Check system for leaks, ensure sample is correctly placed in the autosampler, verify detector is on and mobile phase composition is correct. |
| Peak tailing, especially for pyridine-containing compounds | Secondary interactions with free silanol groups on the column, column overload. | Use a well-deactivated column, operate at a lower pH (e.g., 2-3) to protonate the pyridine nitrogen, or reduce the sample concentration. |
| Shifting retention times | Inconsistent mobile phase composition, temperature fluctuations, column degradation, insufficient equilibration time. | Prepare fresh mobile phase, use a column oven for temperature control, allow for adequate column equilibration between injections (at least 10 column volumes). |
| Unexpected peaks in the blank run | Contaminated solvent, mobile phase additives, or system contamination. | Use high-purity LC-MS grade solvents, prepare fresh mobile phase, and flush the system thoroughly. |
| Poor resolution between starting material and byproducts | Inappropriate column chemistry or mobile phase gradient. | Optimize the mobile phase gradient (slower gradient may improve resolution), or try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Low signal intensity for the analyte of interest | Poor ionization, ion suppression from matrix components, incorrect MS settings. | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature), dilute the sample to reduce matrix effects, and ensure the correct ionization mode (positive or negative) is used. |
Experimental Protocols
Illustrative LC-MS Method for Reaction Monitoring
This protocol is a starting point and may require optimization for specific reaction mixtures.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Drying Gas Flow | 12 L/min |
| Drying Gas Temp | 350 °C |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 70 V |
| Scan Range | m/z 100 - 600 |
Sample Preparation
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical but plausible LC-MS data for a Suzuki coupling reaction of this compound with phenylboronic acid.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Hypothetical Retention Time (min) |
| 2-Phenoxypyridine (Dehalogenation byproduct) | C11H9NO | 169.20 | 170.1 | 4.5 |
| This compound (Starting Material) | C11H8BrNO | 249.10/251.09 | 250.0/252.0 | 6.8 |
| 2-Phenyl-6-phenoxypyridine (Product) | C17H13NO | 247.30 | 248.1 | 7.5 |
| Biphenyl (Homocoupling byproduct) | C12H10 | 154.21 | 155.1 | 5.2 |
| 2-Hydroxy-6-phenoxypyridine (Hydrolysis byproduct) | C11H9NO2 | 187.19 | 188.1 | 3.9 |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Potential byproducts in a Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 2-Bromo-6-phenoxypyridine vs. 2-Chloro-6-phenoxypyridine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, 2,6-disubstituted pyridines are of significant interest. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 2-bromo-6-phenoxypyridine and 2-chloro-6-phenoxypyridine, in pivotal synthetic transformations. The following analysis, supported by experimental data from analogous systems, aims to inform strategic decisions in the synthesis of complex molecules.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond generally leads to higher reactivity for this compound. Conversely, in nucleophilic aromatic substitution (SNAr), the greater electronegativity of chlorine often renders 2-chloro-6-phenoxypyridine the more reactive substrate.
Quantitative Reactivity Comparison
The following tables summarize typical experimental outcomes in key reactions, providing a quantitative basis for comparison. Data is collated from studies on analogous 2-halopyridine systems to provide a predictive framework.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the halide is a critical factor in the efficiency of the reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 / 6 | ~90 |
| 2-Chloro-6-phenoxypyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 110 / 18 | ~85 |
Buchwald-Hartwig Amination
Essential for the synthesis of arylamines, this reaction's efficiency is also heavily influenced by the nature of the halide.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 90 / 8 | ~92 |
| 2-Chloro-6-phenoxypyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 110 / 24 | ~80 |
Note: The presented yields and conditions are representative and may vary based on specific experimental setups and optimization.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the formation of a negatively charged Meisenheimer intermediate. The more electronegative chlorine atom is better able to stabilize this intermediate, leading to a faster reaction rate compared to the bromine analogue.[1][2] The pyridine nitrogen further activates the 2- and 4-positions towards nucleophilic attack.[3]
| Substrate | Nucleophile | Solvent | Temp. (°C) / Time (h) | Conversion (%) |
| This compound | Sodium Methoxide | Methanol | 65 / 12 | Moderate |
| 2-Chloro-6-phenoxypyridine | Sodium Methoxide | Methanol | 65 / 4 | High |
Theoretical Background: A Tale of Two Halogens
The divergent reactivity of 2-bromo- and 2-chloro-6-phenoxypyridine can be rationalized by considering the rate-determining steps of the respective reactions.
In palladium-catalyzed cross-coupling reactions , the initial step is the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[4] The bond dissociation energies (BDE) follow the trend C-Cl > C-Br.[4] The lower BDE of the C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol) means that this compound undergoes oxidative addition more readily and under milder conditions than its chloro- counterpart.[4]
Caption: Comparative energy profile for the oxidative addition step in cross-coupling reactions.
For nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism, with the formation of a Meisenheimer complex as the rate-determining step.[2] The more electronegative chlorine atom provides greater stabilization for the developing negative charge in the transition state leading to this intermediate.[1] This results in a lower activation energy and a faster reaction rate for 2-chloro-6-phenoxypyridine.
Caption: SNAr reaction pathway highlighting the stabilization of the Meisenheimer intermediate.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These can be adapted for a direct comparison of the reactivity of this compound and 2-chloro-6-phenoxypyridine.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield of 2-phenyl-6-phenoxypyridine starting from this compound and 2-chloro-6-phenoxypyridine.
Materials:
-
2-Halo-6-phenoxypyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromo; Pd₂(dba)₃/SPhos, 2 mol%/4 mol% for chloro)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane/H₂O or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halo-6-phenoxypyridine, phenylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenyl-6-phenoxypyridine.
General Protocol for Buchwald-Hartwig Amination
Objective: To compare the yield of 2-(morpholino)-6-phenoxypyridine starting from this compound and 2-chloro-6-phenoxypyridine.
Materials:
-
2-Halo-6-phenoxypyridine (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP for bromo; Xantphos for chloro, 3-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the 2-halo-6-phenoxypyridine and morpholine.
-
Seal the vessel and heat the mixture to the specified temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 2-(morpholino)-6-phenoxypyridine.
Conclusion and Practical Considerations
The choice between this compound and 2-chloro-6-phenoxypyridine is a strategic one, dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the higher reactivity of the bromo- derivative often makes it the substrate of choice, allowing for milder reaction conditions and potentially higher yields. However, advancements in catalyst and ligand design have significantly improved the utility of the more cost-effective and readily available chloro-pyridines, although they may require more forcing conditions.[4]
Conversely, for nucleophilic aromatic substitution reactions, 2-chloro-6-phenoxypyridine is generally the more reactive and preferred substrate. Understanding these fundamental reactivity differences is crucial for the efficient design and execution of synthetic routes in drug discovery and materials science.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-6-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. For scientists engaged in the development of novel pharmaceuticals and functional materials, the selective arylation of heteroaromatic scaffolds such as pyridine is of paramount importance. This guide presents a comparative analysis of different classes of palladium catalysts for the Suzuki-Miyaura coupling of 2-Bromo-6-phenoxypyridine, a versatile building block in medicinal chemistry. The selection of an appropriate catalyst system is critical for achieving high yields, minimizing reaction times, and ensuring broad substrate scope.
Catalyst Performance Comparison
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the palladium catalyst system employed. Below is a summary of the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, catalysts with bulky electron-rich phosphine ligands (Buchwald-Hartwig type), and N-heterocyclic carbene (NHC)-based catalysts. The data presented is based on representative examples from the literature for the coupling of this compound with various arylboronic acids.
| Catalyst System | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1: Traditional Phosphine Ligand | |||||||
| Pd(PPh₃)₄ | Phenylboronic acid | 5 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | 5 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | |
| System 2: Bulky Phosphine Ligand | |||||||
| Pd(OAc)₂ / SPhos | Phenylboronic acid | 2 (Pd), 4 (Ligand) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | >95 |
| 4-Methoxyphenylboronic acid | 2 (Pd), 4 (Ligand) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | >95 | |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||||
| Pd-PEPPSI-IPr | Phenylboronic acid | 2 | K₂CO₃ | THF | 60 | 6 | 92 |
| 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | THF | 60 | 6 | 94 |
Analysis:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): These are often the first choice due to their commercial availability and ease of handling. They provide good to excellent yields for the coupling of this compound with simple arylboronic acids. However, they may require higher catalyst loadings and longer reaction times compared to more advanced systems.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos): Catalyst systems based on Buchwald-Hartwig ligands are highly effective for challenging substrates, including electron-rich heteroaryl halides. In the case of this compound, these catalysts can lead to significantly shorter reaction times and lower catalyst loadings while achieving excellent yields.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI-IPr): NHC-palladium complexes are known for their high thermal stability and catalytic activity. They are particularly useful for couplings involving sterically hindered or electronically deactivated substrates. For the coupling of this compound, Pd-PEPPSI-IPr offers the advantage of operating at lower temperatures while maintaining high yields.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the three representative catalyst systems.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 250 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene, ethanol, and water (previously degassed by bubbling with argon for 20 minutes).
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-6-phenoxypyridine.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol, 250 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield 2-phenyl-6-phenoxypyridine.
Protocol 3: Suzuki Coupling using Pd-PEPPSI-IPr
Materials:
-
This compound (1.0 mmol, 250 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
--INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) (0.02 mmol, 13.6 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd-PEPPSI-IPr, and potassium carbonate.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to give 2-phenyl-6-phenoxypyridine.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2-Bromo-6-phenoxypyridine
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and functional materials. While functionalization of pre-existing pyridine rings, such as that offered by 2-Bromo-6-phenoxypyridine, is a valid strategy, a diverse arsenal of alternative de novo synthetic methods provides greater flexibility in substituent placement and overall molecular architecture. This guide offers an objective comparison of prominent alternative strategies for pyridine synthesis, complete with experimental data, detailed protocols, and visual representations of the chemical workflows.
The primary alternatives to building pyridines from precursors like this compound can be broadly categorized into classical condensation reactions, cycloaddition reactions, and modern transition-metal-catalyzed methodologies. Each approach presents distinct advantages regarding starting material availability, substrate scope, and reaction conditions.
At a Glance: Comparison of Key Pyridine Synthesis Strategies
The following table summarizes the key quantitative data for several prominent pyridine synthesis methodologies, offering a direct comparison of their typical performance.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |
| Hantzsch Pyridine Synthesis [1][2] | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Reflux or various catalysts (e.g., p-TSA, CAN) | Ethanol, Acetic Acid | 4 - 12 h | 80-96% |
| Kröhnke Pyridine Synthesis [2][3][4] | α-Picolinium salt, α,β-Unsaturated ketone, Ammonium acetate | Reflux | Glacial Acetic Acid | 4 h | ~90% |
| [2+2+2] Cycloaddition [5][6][7] | Alkynes (2 equiv.), Nitrile | Transition Metal Catalyst (e.g., Co(I), Rh(I)) | Toluene, THF | 12 - 24 h | 70-95% |
| [4+2] Cycloaddition (Diels-Alder) [8][9][10] | 1-Azadiene, Alkene/Alkyne | Thermal or Transition Metal Catalyst | Toluene, Dioxane | 12 - 48 h | 60-85% |
| Copper-Catalyzed [3+3] Cycloaddition [11] | O-acetyl ketoximes, α,β-Unsaturated aldehydes | Cu(I) salt and secondary ammonium salt | Dioxane | 12 h | 70-90% |
| Iron-Catalyzed Relay C-H Functionalization [12] | Substituted alkenes and alkynes with a nitrogen source | Iron catalyst | Not specified | Not specified | >70 examples with good yields |
In-Depth Analysis of Synthetic Methodologies
This section provides a more detailed examination of each synthetic strategy, including a representative experimental protocol and a visual workflow to illustrate the process.
Hantzsch Pyridine Synthesis
A cornerstone of heterocyclic chemistry, the Hantzsch synthesis is a multi-component reaction that constructs the pyridine ring from simple, acyclic precursors.[1][2] It is particularly effective for producing symmetrically substituted pyridines. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]
-
1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a versatile route to unsymmetrically substituted pyridines.[2][3][4] It involves the reaction of an α-picolinium salt with an α,β-unsaturated ketone in the presence of ammonium acetate.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [2]
-
Preparation of N-Phenacylpyridinium Bromide: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Condensation and Cyclization: The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
Caption: Workflow for the Kröhnke Pyridine Synthesis.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
A powerful modern method for constructing the pyridine ring is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile.[5][6][7] This reaction is highly atom-economical and allows for the creation of complex substitution patterns.
Experimental Protocol: Cobalt-Catalyzed Synthesis of a Bicyclic Pyridine [7]
Note: The following is a generalized protocol based on the principles described in the cited literature. Specific substrate details and catalyst loading may vary.
In a sealed tube under an inert atmosphere, a silyl-tethered diyne (1.0 mmol), a nitrile (1.2 mmol), and a cobalt catalyst such as CpCo(CO)₂ (5-10 mol%) are dissolved in degassed THF. The mixture is heated at 140°C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bicyclic pyridine product.
Caption: Generalized workflow for [2+2+2] cycloaddition.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization of pyridine and its derivatives has emerged as a powerful strategy for introducing substituents without the need for pre-functionalized starting materials.[13][14][15] While this is not a de novo synthesis of the pyridine ring itself, it represents a significant alternative to classical cross-coupling reactions involving halogenated pyridines. More recent developments have also enabled the de novo synthesis of pyridines through relay C-H functionalization, constructing the ring from acyclic precursors in a highly efficient manner.[12]
Conceptual Workflow: De Novo Pyridine Synthesis via Relay C-H Functionalization
This cutting-edge methodology involves the simultaneous formation of multiple C-C and C-N bonds through a cascade of C-H activation events, starting from readily available acyclic components.
Caption: Conceptual workflow for de novo pyridine synthesis.
Conclusion
The synthesis of pyridines is a mature yet continually evolving field. While the use of pre-functionalized building blocks like this compound is a valuable tool, the alternative strategies presented here offer significant advantages in terms of synthetic flexibility and access to a wider range of molecular diversity. Classical methods such as the Hantzsch and Kröhnke syntheses remain robust and reliable for specific substitution patterns. Modern transition-metal-catalyzed cycloadditions and C-H functionalization reactions provide highly efficient and atom-economical routes to complex pyridine derivatives. The choice of synthetic strategy will ultimately depend on the target molecule's specific substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 15. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 2-Aryl-6-phenoxypyridines
A detailed comparative analysis of two cornerstone cross-coupling reactions in the functionalization of 2-Bromo-6-phenoxypyridine, providing researchers with actionable data to guide their synthetic strategies.
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are paramount for their versatility and broad functional group tolerance. This guide presents a comparative yield analysis of these two powerful methods for the arylation of this compound, a key scaffold in medicinal chemistry and materials science. By providing a direct comparison of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal coupling strategy for their specific research objectives.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters are more stable. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Generally proceeds under neutral conditions, though additives can be beneficial. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed. | Tin byproducts can be challenging to remove completely. |
Performance Comparison: Experimental Data
| Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Method |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~85-95 | Suzuki |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12 | ~90 | Suzuki |
| Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | ~80-90 | Stille |
| Vinyltributyltin | Pd(PPh₃)₄ | - | DMF | 90-100 | 12-24 | ~85 | Stille |
Note: The yields presented are based on analogous 2-bromopyridine systems and serve as a general guide. Actual yields for this compound may vary.
Experimental Protocols
Detailed experimental protocols for both Suzuki and Stille couplings are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
Suzuki Coupling Protocol (General)
A mixture of this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%) is assembled in a dry reaction vessel under an inert atmosphere. A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated with stirring for the required time, monitoring progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1][2]
Stille Coupling Protocol (General)
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are dissolved in an anhydrous, degassed solvent such as toluene or DMF. The organostannane reagent (1.1-1.2 equiv) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature. The workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a standard aqueous workup. The crude product is purified by column chromatography.[3][4]
Mechanistic Overview & Visualizations
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling Catalytic Cycle
The Suzuki reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with the base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[5]
Stille Coupling Catalytic Cycle
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The subsequent transmetalation step involves the direct transfer of the organic group from the organotin reagent to the palladium center. Reductive elimination then yields the desired product and regenerates the active catalyst.[6][7]
References
A Comparative Guide to the Purity Validation of 2-Bromo-6-phenoxypyridine by HPLC and NMR
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 2-Bromo-6-phenoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of its purity, complete with detailed experimental protocols and supporting data.
Introduction to Purity Validation Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds. For purity assessment, HPLC provides a percentage purity value based on the relative area of the main component peak compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Beyond its qualitative capabilities, quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, qNMR can provide a highly accurate and direct measure of the analyte's purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-22 min: 90% B
-
22.1-27 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of about 1 mg/mL.
-
Further dilute with the same solvent mixture to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a method for determining the purity of this compound using ¹H-NMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample: this compound.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, a downfield aromatic proton signal is suitable. For maleic acid, the singlet corresponding to the two olefinic protons is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Presentation
HPLC Purity Analysis
| Sample Lot | Retention Time (min) | Peak Area | Purity (%) |
| BPP-A | 15.2 | 4850 | 99.5 |
| BPP-B | 15.3 | 4795 | 98.8 |
| BPP-C | 15.2 | 4902 | 99.8 |
qNMR Purity Analysis
| Sample Lot | Analyte Integral | Standard Integral | Calculated Purity (%) |
| BPP-A | 1.00 | 2.15 | 99.6 |
| BPP-B | 1.00 | 2.18 | 98.9 |
| BPP-C | 1.00 | 2.14 | 99.9 |
Comparison of Techniques
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance, quantification against a standard |
| Quantification | Relative (based on peak area percentage) | Absolute (requires a certified internal standard) |
| Selectivity | High for separable impurities | High for structurally distinct molecules |
| Throughput | Moderate | Lower |
| Sample Prep | Dilution and filtration | Precise weighing of sample and standard |
| Information | Purity, presence of impurities | Purity, structural confirmation, impurity identification |
Mandatory Visualization
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for qNMR purity analysis of this compound.
Comparison and Conclusion
Both HPLC and qNMR are powerful techniques for the purity validation of this compound, each with its own advantages.
HPLC is an excellent method for routine quality control, offering high throughput and the ability to detect and quantify a wide range of impurities. The percentage area method provides a good measure of relative purity. However, it relies on the assumption that all components have a similar response factor at the detection wavelength, which may not always be the case.
qNMR provides a more direct and absolute measure of purity, as it is less dependent on the chemical properties of the impurities. It also offers the significant advantage of providing structural confirmation of the main component and can aid in the identification of impurities if their signals are sufficiently resolved. The main drawbacks are the lower throughput and the requirement for a certified internal standard.
For a comprehensive purity assessment of this compound, the use of both HPLC and qNMR is recommended. HPLC can be used for routine screening and to establish an impurity profile, while qNMR can be employed to provide a highly accurate, absolute purity value for reference batches and for the structural confirmation of the material. This orthogonal approach ensures the highest confidence in the quality of this critical synthetic intermediate.
Computational Perspectives on the Reactivity of 2-Bromo-6-phenoxypyridine: A Comparative Guide to Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential reaction mechanisms for the functionalization of 2-Bromo-6-phenoxypyridine, a common scaffold in medicinal chemistry. While direct computational studies on this specific molecule are not extensively available in the current literature, this document extrapolates from established computational and experimental data on analogous 2-bromopyridine systems to offer insights into its reactivity. The primary focus is on the substitution of the bromine atom, a versatile handle for introducing molecular diversity. We will explore three principal pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann-type coupling.
Comparative Overview of Reaction Pathways
The functionalization of this compound can be approached through several synthetic strategies. The choice of method often depends on the desired product, functional group tolerance, and reaction conditions. Below is a summary of the key characteristics of the most probable reaction pathways.
| Reaction Pathway | Catalyst/Reagent | Nucleophile Scope | Typical Conditions | Mechanistic Hallmark |
| SNAr | Strong Base (e.g., NaH, K2CO3) | O, N, S nucleophiles | High temperature, polar aprotic solvent | Concerted or stepwise via Meisenheimer complex |
| Buchwald-Hartwig | Pd(0) catalyst with phosphine ligand, Base | Primary/secondary amines, amides | 80-110 °C, inert atmosphere | Oxidative addition-reductive elimination cycle |
| Ullmann Coupling | Cu(I) catalyst with ligand, Base | N-heterocycles, phenols | High temperature | Often involves Cu(I)/Cu(III) or radical pathways |
Nucleophilic Aromatic Substitution (SNAr)
The direct substitution of the bromide in this compound by a nucleophile is a plausible, metal-free approach. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.
Computational Insights
Computational studies on related halopyridines suggest that SNAr reactions can proceed through either a concerted mechanism or a stepwise pathway involving a high-energy Meisenheimer intermediate.[1] For pyridinium ions, the mechanism can be complex, involving rate-determining steps like hydrogen-bond formation with the nucleophile.[2] The reactivity of halogens in SNAr reactions on electron-deficient aromatics typically follows the trend F > Cl ≈ Br > I, which is governed by the electronegativity of the leaving group stabilizing the transition state.[3]
Experimental Protocol: SNAr with a Phenoxide Nucleophile
This protocol describes a typical procedure for the reaction of a 2-halopyridine with a phenol.
-
To a stirred solution of this compound (1.0 equiv) and phenol (1.2 equiv) in a polar aprotic solvent (e.g., DMF, DMSO), add a strong base such as potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Proposed SNAr Pathway
Caption: Proposed SNAr mechanism for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It is widely applicable to heteroaryl halides, including 2-bromopyridines.[5][6]
Computational Insights
The catalytic cycle is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the product and regenerate the catalyst.[7] The choice of phosphine ligand is crucial and influences the efficiency of both the oxidative addition and reductive elimination steps. For electron-deficient heteroaryl halides like 2-bromopyridine, electron-rich and bulky phosphine ligands are often employed.[8]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines.[5]
-
In a dry, inert-atmosphere glovebox or Schlenk line, combine the palladium precursor (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., XantPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Stir the mixture for a few minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction, representing a classical alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds.[9][10]
Computational Insights
The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig reaction. Proposed pathways include oxidative addition to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. Radical mechanisms involving single-electron transfer (SET) have also been computationally investigated. The specific pathway is thought to be highly dependent on the ligand, substrate, and reaction conditions.
Experimental Protocol: Ullmann-type C-N Coupling
This protocol is adapted from procedures for the coupling of 2-bromopyridines with N-heterocycles.[11][12]
-
Combine this compound (1.0 equiv), the N-nucleophile (e.g., carbazole, 1.2 equiv), a copper(I) salt (e.g., CuI or CuCl, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an N-heterocyclic carbene, 10-20 mol%), and a base (e.g., K2CO3 or t-BuOLi, 2.0 equiv) in a sealed tube.
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture to 120-160 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup, followed by extraction and purification.
Plausible Ullmann Catalytic Cycle
Caption: A proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann reaction.
Alternative Functionalization Strategies
Beyond the three main pathways detailed, other transition-metal-catalyzed reactions can be employed for the functionalization of 2-halopyridines. Nickel-catalyzed cross-couplings, for instance, have emerged as a cost-effective and efficient alternative for forming C-C and C-heteroatom bonds.[13][14] These reactions often proceed through different catalytic cycles, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates, and can offer complementary reactivity and substrate scope.
Conclusion
The functionalization of this compound can be achieved through various reaction pathways, each with its own mechanistic nuances and practical considerations. While direct computational studies on this specific substrate are sparse, a wealth of information from related 2-bromopyridine systems allows for informed predictions of its reactivity. The SNAr pathway offers a metal-free option, though it may require harsh conditions. The Buchwald-Hartwig amination provides a versatile and well-understood catalytic method for C-N bond formation. The Ullmann condensation represents a classic, copper-catalyzed alternative. The choice of the optimal method will depend on the specific synthetic target and the desired balance of reactivity, selectivity, and functional group compatibility. Further dedicated computational studies on this compound would be invaluable for a more precise understanding and optimization of its synthetic transformations.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Kinetic Studies of 2-Bromo-6-phenoxypyridine in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of substrates and optimization of reaction conditions are critical for the efficient synthesis of complex molecules. 2-Bromo-6-phenoxypyridine is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its kinetic behavior in these transformations is paramount for rational catalyst selection, process optimization, and scale-up.
This guide provides a comparative analysis of the expected kinetic performance of this compound in three common cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. As specific quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, this comparison is based on established principles of organometallic chemistry and kinetic data from analogous 2-bromopyridine and aryl bromide systems.
General Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step of the catalytic cycle.[1] The C-X bond dissociation energy follows the trend F > Cl > Br > I. Consequently, the reactivity of the corresponding aryl halides in oxidative addition is the inverse: I > Br > Cl > F.[1] Therefore, this compound is expected to be more reactive than its chloro-analogue but less reactive than the iodo-analogue under identical conditions.
Comparative Kinetic Data
The following table summarizes the anticipated kinetic behavior of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction |
| Typical Rate-Determining Step | Oxidative Addition or Transmetalation[2][3] | Oxidative Addition or Reductive Elimination[1][4] | Oxidative Addition[5] |
| Relative Reaction Rate | Generally fast, dependent on the boronic acid/ester and base.[1] | Can be fast, but highly dependent on the amine's steric and electronic properties, as well as the ligand.[1] | Rate is influenced by the alkene coupling partner; electron-poor alkenes are generally more reactive.[5] |
| Key Factors Influencing Rate | - Nature of the boronic acid/ester- Strength and concentration of the base- Ligand structure- Solvent polarity[3][6] | - Steric and electronic properties of the amine- Ligand type (e.g., bulky, electron-rich phosphines)- Base strength (often requires strong bases like alkoxides)[4][7] | - Nature of the alkene (electron-withdrawing groups accelerate the reaction)- Base used (typically a weaker organic base like triethylamine)- Ligand choice and temperature[5][8] |
| Expected Activation Energy (Ea) | Moderate; influenced by the C-Br bond strength and the energy barrier for transmetalation. | Variable; can be significantly influenced by the stability of the palladium-amide intermediate.[1] | Moderate; primarily dependent on the C-Br bond cleavage. |
Comparison with Halogenated Alternatives
The choice of the halogen atom on the pyridine ring is a critical parameter for reaction optimization. The following table provides a qualitative comparison of the expected reactivity of 2-substituted-6-phenoxypyridines.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Cost-Effectiveness |
| 2-Iodo -6-phenoxypyridine | High | Milder conditions (lower temperatures, less active catalysts may suffice).[9] | Generally higher cost. |
| 2-Bromo -6-phenoxypyridine | Moderate | Standard conditions, often requiring temperatures of 80-100 °C and efficient palladium catalysts/ligands.[9] | Moderate cost, widely available. |
| 2-Chloro -6-phenoxypyridine | Low | Requires more forcing conditions: higher temperatures, more electron-rich and bulky ligands (e.g., Buchwald ligands), and stronger bases.[9][10] | Generally lower cost. |
Experimental Protocols for Kinetic Analysis
A standardized protocol is crucial for obtaining reliable and comparable kinetic data. The following is a generalized methodology for determining the reaction order and rate constants for a cross-coupling reaction involving this compound.
Objective: To determine the reaction order with respect to this compound and the coupling partner, and to calculate the apparent rate constant.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid, morpholine, or styrene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, NaOtBu, Et₃N)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for analysis (e.g., dodecane, naphthalene)
-
Reaction vials with septa, magnetic stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, the coupling partner, the palladium precatalyst/ligand mixture, the base, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a series of reaction vials, add the stock solutions of the palladium precatalyst/ligand, base, and internal standard. To determine the order with respect to a specific reactant, its concentration is varied across the vials while keeping all other reactant concentrations in large excess (pseudo-first-order conditions).
-
Reaction Initiation: Equilibrate the vials at the desired reaction temperature. Initiate the reaction by adding the stock solution of the limiting reagent.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction immediately. Quenching can be achieved by diluting the aliquot in a cold solvent mixture (e.g., ethyl acetate/water) or by adding a reagent that deactivates the catalyst.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product formed or the starting material consumed over time, relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant or product versus time. From the initial rates, determine the reaction order for each component and calculate the rate constant.
Visualizations
Caption: Generalized workflow for conducting kinetic analysis of cross-coupling reactions.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
cost-benefit analysis of using 2-Bromo-6-phenoxypyridine in synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable routes to complex molecules. 2-Bromo-6-phenoxypyridine has emerged as a valuable intermediate, particularly in the synthesis of pharmaceutical and agrochemical compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its primary synthetic route with established alternative methodologies. The analysis is supported by experimental data to inform researchers in making judicious decisions for their synthetic campaigns.
Introduction to this compound
This compound is a key synthetic intermediate characterized by a pyridine core bearing a bromine atom and a phenoxy group at the 2 and 6 positions, respectively. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functionalities. The phenoxypyridine moiety is a common scaffold in biologically active molecules.
Primary Synthesis of this compound
The most direct and common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA) of 2,6-dibromopyridine with phenol. This reaction is typically carried out at elevated temperatures in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2,6-dibromopyridine (1.0 equiv.), phenol (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 70-85%
Cost Analysis of Direct Synthesis
To provide a clear cost comparison, the following table outlines the approximate costs of the starting materials and the estimated cost per gram of the final product, assuming a 75% yield. Prices are based on commercially available research-grade chemicals and may vary between suppliers.
| Reagent | Molecular Weight ( g/mol ) | Cost (per 25g) | Cost per Mole (USD) | Moles Required (for 1 mole of product) | Cost Contribution (USD) |
| 2,6-Dibromopyridine | 236.89 | $89.00 | $842.13 | 1.33 | $1120.03 |
| Phenol | 94.11 | ~$0.25 (per 25g) | ~$0.94 | 1.60 | $1.50 |
| Total Reagent Cost | ~$1121.53 | ||||
| Estimated Cost per Gram of this compound | 250.10 | ~$5.98 |
Alternative Synthetic Strategies
While direct synthesis is a viable option, alternative multi-step strategies involving transition-metal catalyzed cross-coupling reactions can also be employed to construct the C-O bond of the phenoxypyridine core. The two most prominent alternatives are the Ullmann condensation and the Buchwald-Hartwig etherification.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers.[1][2][3] In this approach, an aryl halide is coupled with an alcohol or phenol in the presence of a copper catalyst and a base, often at high temperatures.
Generic Protocol for Ullmann C-O Coupling:
-
Reactants: Aryl halide (e.g., 2,6-dibromopyridine), Phenol
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand (optional): 1,10-Phenanthroline or other diamines
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: DMF, Dioxane, or Toluene
-
Temperature: 100-180 °C
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[4] This palladium-catalyzed reaction couples an aryl halide with an alcohol or phenol.
Generic Protocol for Buchwald-Hartwig C-O Coupling:
-
Reactants: Aryl halide (e.g., 2,6-dibromopyridine), Phenol
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
-
Base: Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
Comparative Cost-Benefit Analysis of Synthetic Routes
The following table provides a comparative analysis of the direct synthesis versus the Ullmann and Buchwald-Hartwig alternatives for producing a phenoxypyridine scaffold.
| Parameter | Direct Synthesis (SNAr) | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Starting Material | 2,6-Dibromopyridine | 2,6-Dibromopyridine | 2,6-Dibromopyridine |
| Reagent | Phenol | Phenol | Phenol |
| Catalyst | None | Copper(I) Iodide (~$13.66/g) | Pd(OAc)₂ (~
|
| Catalyst Loading | N/A | 5-10 mol% | 1-5 mol% |
| Reaction Temperature | High (120-140 °C) | High (100-180 °C) | Moderate (80-110 °C) |
| Reaction Time | 12-24 hours | 12-24 hours | 4-12 hours |
| Typical Yield | 70-85% | 60-80% | 80-95% |
| Cost of Catalyst/Ligand | Low | Moderate | High |
| Overall Cost | Low | Moderate | High |
| Advantages | Simple, catalyst-free, cost-effective. | Lower catalyst cost than palladium. | High yields, milder conditions, shorter reaction times, broad substrate scope. |
| Disadvantages | High temperature, longer reaction time. | High temperature, often requires stoichiometric copper, sometimes lower yields. | High cost of palladium and ligands, requires inert atmosphere. |
Benefit of Using this compound in Subsequent Reactions
The primary benefit of synthesizing this compound lies in its utility as a versatile building block for further functionalization. The presence of the bromine atom allows for participation in a wide range of cross-coupling reactions.
Suzuki-Miyaura Coupling
A key application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl structures.
Generic Protocol for Suzuki Coupling:
-
Reactants: this compound, Arylboronic acid
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄
-
Solvent: Dioxane/water, Toluene/water, or DMF
-
Temperature: 80-100 °C
High yields (typically >80%) can be expected in these reactions, demonstrating the efficiency of this compound as a coupling partner.
Visualizing the Synthetic and Application Workflows
To further clarify the processes discussed, the following diagrams illustrate the synthetic pathways and the decision-making process for choosing a synthetic route.
Caption: Workflow for the direct synthesis of this compound.
Caption: Comparison of Ullmann and Buchwald-Hartwig alternative routes.
Caption: Decision flowchart for selecting a synthetic route.
Conclusion
The cost-benefit analysis reveals that the direct nucleophilic aromatic substitution of 2,6-dibromopyridine with phenol is the most cost-effective method for producing this compound, making it an attractive choice for large-scale synthesis where cost is a primary driver. However, for applications where higher yields, milder reaction conditions, and shorter reaction times are critical, the Buchwald-Hartwig etherification, despite its higher initial cost due to the palladium catalyst and specialized ligands, presents a compelling alternative. The Ullmann condensation offers a middle ground in terms of cost but may require more optimization to achieve high yields.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development project, including budget, scale, timeline, and the chemical sensitivity of the substrates involved. The versatility of this compound as a building block in subsequent cross-coupling reactions underscores its value in the synthesis of complex and potentially bioactive molecules, justifying careful consideration of the most appropriate synthetic strategy.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 7. Palladium(II) acetate, trimer, 99.98% (metals basis), Pd 47% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of 2-Bromo-6-phenoxypyridine
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of crucial carbon-nitrogen (C-N) bonds. The choice of phosphine ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction efficiency, substrate scope, and conditions. This guide offers a comparative analysis of phosphine ligands for the amination of 2-Bromo-6-phenoxypyridine, a substrate of interest in pharmaceutical and materials science research. While direct comparative data for this specific substrate is limited in the reviewed literature, this guide extrapolates from studies on structurally similar 2-bromopyridines and other heteroaryl halides to provide valuable insights for researchers, scientists, and drug development professionals.
Performance Comparison of Phosphine Ligands
The selection of an optimal phosphine ligand is critical for achieving high yields and reaction efficiency in the Buchwald-Hartwig amination of this compound. The steric bulk and electron-donating properties of the ligand play a significant role in the catalytic cycle. Bulky, electron-rich ligands are known to promote the key steps of oxidative addition and reductive elimination.[1]
Below is a summary of the performance of various phosphine ligands in the amination of 2-bromopyridine derivatives and related heteroaryl halides. This data provides a strong basis for ligand selection for the amination of this compound.
Table 1: Performance of Phosphine Ligands in the Amination of 2-Bromopyridine Derivatives
| Ligand | Amine | Palladium Precursor (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Morpholine | Pd₂(dba)₃ (1.5) | NaOtBu (1.5) | Toluene | 100 | 8 | 80-95 (estimated) | [2] |
| cataCXium A | Morpholine | Pd(OAc)₂ (1.5) | NaOtBu | Toluene | 100 | - | 98 | [3] |
| Xantphos | Aniline | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [2] |
| BINAP | Benzylamine | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) | [2] |
| dppf | Diethylamine | Pd(OAc)₂ (2) | NaOtBu | Toluene | 80 | 12 | 60-75 | [2] |
| AdBippyPhos | Aniline | [Pd(allyl)Cl]₂ (1) | KOPh | Toluene | 100 | - | 91 | [3] |
| P(t-Bu)₃ | Diethylamine | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | - | 85 | [3] |
Yields for entries with XPhos, Xantphos, and BINAP are estimated based on typical outcomes for similar 2-bromopyridine substrates as noted in the source.
Experimental Protocols
Reproducibility in catalytic reactions is highly dependent on the experimental procedure. Below are detailed protocols for the Buchwald-Hartwig amination of 2-bromopyridine derivatives, which can be adapted for this compound.
General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This procedure is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or sealed reaction vessel, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Amination with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[4]
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the underlying chemical transformation and experimental setup, the following diagrams have been generated.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
A Spectroscopic Comparison of 2-Bromo-6-phenoxypyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Bromo-6-phenoxypyridine and its derivatives. Understanding the spectral characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development endeavors, including drug discovery and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the characterization of this important class of molecules.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromopyridine | CDCl₃ | ~8.35 (ddd, 1H), ~7.53 (ddd, 1H), ~7.45 (ddd, 1H), ~7.24 (ddd, 1H)[1] |
| 2-Bromo-6-methoxypyridine | CDCl₃ | ~7.4 (t, 1H), ~6.9 (d, 1H), ~6.7 (d, 1H), 3.9 (s, 3H) |
| This compound (Predicted) | CDCl₃ | ~7.6-7.8 (m, 1H, Py-H), ~7.2-7.5 (m, 2H, Ph-H), ~7.0-7.2 (m, 3H, Ph-H), ~6.8-7.0 (m, 2H, Py-H) |
| 2-Bromo-6-(4-chlorophenoxy)pyridine (Predicted) | CDCl₃ | ~7.6-7.8 (m, 1H, Py-H), ~7.3-7.5 (d, 2H, Ph-H), ~7.0-7.2 (d, 2H, Ph-H), ~6.8-7.0 (m, 2H, Py-H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromopyridine | CDCl₃ | ~150.3, ~142.4, ~138.6, ~128.4, ~122.8[1] |
| 2-Bromo-6-methoxypyridine | CDCl₃ | ~163.5, ~142.0, ~140.0, ~112.0, ~105.0, ~54.0 |
| This compound (Predicted) | CDCl₃ | ~163.0 (C-O), ~153.0 (C-OAr), ~142.0 (C-Br), ~140.0 (Py-CH), ~130.0 (Ph-CH), ~125.0 (Ph-CH), ~121.0 (Ph-CH), ~118.0 (Py-CH), ~110.0 (Py-CH) |
| 2-Bromo-6-(4-chlorophenoxy)pyridine (Predicted) | CDCl₃ | ~162.8 (C-O), ~151.5 (C-OAr), ~142.1 (C-Br), ~140.2 (Py-CH), ~130.5 (Ph-C), ~129.5 (Ph-CH), ~122.5 (Ph-CH), ~118.5 (Py-CH), ~110.5 (Py-CH) |
Table 3: Key IR Absorption Frequencies (Predicted and Experimental)
| Compound | Sample Prep | ν (C-Br) cm⁻¹ | ν (C-O-C) cm⁻¹ | ν (C=N), ν (C=C) cm⁻¹ | ν (C-H) aromatic cm⁻¹ |
| 2-Bromopyridine | Neat | ~750 | - | ~1580, 1460 | ~3060 |
| 2-Bromo-6-methoxypyridine | Neat | ~770 | ~1250, 1030 | ~1570, 1450 | ~3070 |
| This compound (Predicted) | KBr | ~760 | ~1240 (asym), ~1070 (sym) | ~1580, 1480 | ~3050 |
| 2-Bromo-6-(4-chlorophenoxy)pyridine (Predicted) | KBr | ~760 | ~1245 (asym), ~1080 (sym) | ~1585, 1485 | ~3055 |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Bromopyridine | EI | 157/159 ([M]⁺)[2][3] | 78 ([M-Br]⁺) |
| 2-Bromo-6-methoxypyridine | EI | 187/189 ([M]⁺) | 172/174 ([M-CH₃]⁺), 158/160 ([M-CHO]⁺), 78 ([M-Br-OCH₃]⁺) |
| This compound (Predicted) | EI | 249/251 ([M]⁺) | 170 ([M-Br]⁺), 156 ([M-OPh]⁺), 77 ([Ph]⁺) |
| 2-Bromo-6-(4-chlorophenoxy)pyridine (Predicted) | EI | 283/285/287 ([M]⁺) | 204/206 ([M-Br]⁺), 156 ([M-OArCl]⁺), 111 ([ArCl]⁺) |
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of synthesized this compound and its derivatives.
Caption: Workflow for spectroscopic analysis.
Detailed Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented in this guide. Actual parameters may need to be optimized for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters: Acquire spectra at room temperature. A typical experiment involves a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer.
-
Parameters: Acquire spectra with proton decoupling. A typical experiment involves a 45° pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
-
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Parameters: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography (GC) is a common method for sample introduction. The GC column separates the components of a mixture before they enter the mass spectrometer. Direct infusion via a syringe pump can be used for pure samples.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for this class of compounds.
-
Mass Analysis:
-
Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Parameters: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further confirm the structure.
References
Assessing the Functional Group Tolerance of 2-Bromo-6-phenoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, 2-Bromo-6-phenoxypyridine serves as a valuable building block, offering a scaffold for the introduction of diverse functionalities. Its utility is largely defined by its performance in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive assessment of the functional group tolerance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We present a comparative analysis with alternative bromopyridine substrates, supported by representative experimental data and detailed protocols to inform synthetic strategy and optimization.
General Reactivity and Electronic Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of the pyridine ring and the steric environment around the C-Br bond. The electron-withdrawing character of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. The phenoxy group at the 6-position is electronically neutral to slightly electron-donating through resonance, which can subtly modulate the reactivity of the C-Br bond. Importantly, the phenoxy group is generally stable under typical palladium-catalyzed cross-coupling conditions and does not undergo cleavage.
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling
| Bromopyridine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & References |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90 (Projected) | Expected to show good reactivity. The phenoxy group is well-tolerated. |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Demonstrates baseline reactivity for 2-bromopyridines. |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | The methyl group offers a comparison for a C6-substituent. |
| 2-Bromo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 4 | 92 | The electron-withdrawing CF₃ group enhances reactivity. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-6-phenoxypyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL/mmol of bromide)
-
Water (1 mL/mmol of bromide)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Upon cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-phenoxypyridine.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The functional group tolerance of this compound in this reaction is expected to be high, allowing for the coupling of a variety of primary and secondary amines.
Table 2: Comparison of Bromopyridines in Buchwald-Hartwig Amination
| Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & References |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | 100 | 18 | ~85-95 (Projected) | Expected to couple efficiently with a range of amines. |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%) | NaOtBu | Toluene | 80 | 2 | 98 | A highly efficient reaction with a common secondary amine.[1] |
| 2-Bromo-6-methylpyridine | Aniline | Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | Demonstrates the coupling with an arylamine. |
| 2-Bromo-3-aminopyridine | Pyrrolidine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 100 | 3 | 89 | Shows compatibility with an amino substituent on the pyridine ring. |
Signaling Pathway of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 2-amino-6-phenoxypyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (5 mL/mmol of bromide)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C for 18-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired 2-amino-6-phenoxypyridine.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to 2-alkynyl-6-phenoxypyridines. The reaction is generally tolerant of a wide range of functional groups on the alkyne coupling partner.
Table 3: Comparison of Bromopyridines in Sonogashira Coupling
| Bromopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & References |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 60 | 6 | ~80-90 (Projected) | Expected to undergo efficient coupling with terminal alkynes. |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Et₃N | DMF | 80 | 5 | 91 | High yield under standard Sonogashira conditions. |
| 2-Bromo-6-methylpyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | i-Pr₂NEt | Dioxane | 90 | 12 | 72 | Demonstrates coupling with an aliphatic alkyne. |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 92 | High yield in the presence of an amino group.[2] |
Logical Relationship in Sonogashira Coupling
Caption: Key components and their relationship in the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize a 2-alkynyl-6-phenoxypyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL/mmol of bromide)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous THF, triethylamine, and the terminal alkyne are added sequentially via syringe.
-
The reaction mixture is stirred at 60 °C for 6-8 hours, or until completion is confirmed by TLC/LC-MS.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-alkynyl-6-phenoxypyridine.
Alternatives to this compound
While this compound is a versatile substrate, alternative starting materials can be considered depending on cost, availability, and the desired synthetic route.
-
2-Chloro-6-phenoxypyridine: Generally less reactive than the bromo analogue, requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher reaction temperatures. However, 2-chloropyridines are often more cost-effective.
-
Pyridine-2-sulfonyl fluoride (PyFluor) derivatives: These can undergo Suzuki-Miyaura cross-coupling via C-S bond activation, offering an alternative to traditional C-Br activation.
Conclusion
This compound is a highly competent substrate for a range of palladium-catalyzed cross-coupling reactions. Its functional group tolerance is predicted to be excellent, allowing for the introduction of a wide variety of aryl, amino, and alkynyl moieties. While direct experimental data for this specific compound is limited, a comparative analysis with other substituted bromopyridines provides a strong basis for predicting its reactivity and for the rational design of synthetic routes. The provided protocols offer a solid starting point for the development of robust and efficient methods for the functionalization of this valuable heterocyclic building block. Researchers should note that optimization of reaction conditions, particularly the choice of ligand and base, may be necessary to achieve optimal results for specific substrates.
References
A Comparative Benchmarking Guide: 2-Bromo-6-phenoxypyridine versus Other Brominated Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated pyridines are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Their utility in transition metal-catalyzed cross-coupling reactions allows for the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of 2-Bromo-6-phenoxypyridine against other relevant brominated pyridines, focusing on their performance in key synthetic transformations, physical properties, and thermal stability. The information presented herein is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The physical properties of brominated pyridines, such as melting point, boiling point, and solubility, are critical parameters for reaction setup and purification. While specific experimental data for this compound is not extensively reported, we can draw comparisons with structurally similar analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | ![]() | 250.10 | Not Reported | Not Reported | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Toluene)[1] |
| 2-Bromopyridine | ![]() | 158.00 | - | 192-194 | Slightly miscible with water |
| 2-Bromo-6-methylpyridine | ![]() | 172.03 | - | 102-103 (20 mmHg) | Not Reported |
| 2-Bromo-6-methoxypyridine | ![]() | 188.02 | - | 206[2] | Not Reported |
| 2-Bromo-6-phenylpyridine | ![]() | 234.09 | Solid at RT[1] | High[1] | Soluble in Dichloromethane, Chloroform, Toluene; low solubility in water[1] |
Note: "RT" denotes room temperature. Data for some compounds is limited in publicly available sources.
Performance in Cross-Coupling Reactions
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is a key determinant of their synthetic utility. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most important transformations in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the C-Br bond is influenced by the electronic environment of the pyridine ring. While specific yield data for this compound is scarce, we can infer its reactivity based on general principles and data from related compounds. The presence of the electron-donating phenoxy group at the 6-position may slightly decrease the reactivity compared to unsubstituted 2-bromopyridine.
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 120 | ~70 |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | Good to Excellent |
| 2-Bromo-6-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | 110 | Good to Excellent[3] |
Note: Yields are representative and can vary significantly based on the specific coupling partner, ligand, and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the bromopyridine is crucial. The phenoxy group in this compound is not expected to interfere with the catalytic cycle.
| Bromopyridine Derivative | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Various amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
Note: "dppp" refers to 1,3-Bis(diphenylphosphino)propane and "BINAP" refers to 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. Yields are dependent on the specific amine and reaction conditions.
Thermal Stability
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate benchmarking. The following are generalized procedures for the key reactions and analyses discussed.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add the bromopyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Protocol for Thermal Stability Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry compound into a TGA or DSC pan.
-
TGA Analysis:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp up to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss against temperature to determine the decomposition temperature.
-
-
DSC Analysis:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Perform a heat-cool-heat cycle, for example, heat from 30 °C to a temperature above the expected melting point at 10 °C/min, cool back to 30 °C at 10 °C/min, and then perform a second heating scan at 10 °C/min.
-
Data Analysis: Plot the heat flow as a function of temperature to identify melting points (endothermic peaks) and other thermal events.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow```dot
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. While direct comparative data is limited, its performance in key cross-coupling reactions can be reasonably predicted based on the behavior of structurally similar compounds. Its reactivity is expected to be comparable to or slightly lower than 2-bromopyridine in palladium-catalyzed reactions due to the electronic nature of the phenoxy substituent. The provided protocols offer a solid foundation for researchers to develop and optimize synthetic routes utilizing this and other brominated pyridines. For critical applications, it is recommended that researchers perform direct, side-by-side experimental comparisons to determine the optimal substrate and reaction conditions for their specific needs.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-6-phenoxypyridine
For Immediate Use by Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicological data for 2-Bromo-6-phenoxypyridine is limited, data from analogous compounds such as 2-bromopyridine and 2-bromo-6-methoxypyridine suggest that it should be handled as a hazardous substance.[2] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Before handling or preparing for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Body Protection | A fully-buttoned laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors or dust. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition with a secure, sealable lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also feature the appropriate hazard pictograms (e.g., irritant, toxic).
-
Waste Collection:
-
Carefully transfer any unused this compound into the designated hazardous waste container.
-
Collect any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, in the same container.
-
For spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it into the hazardous waste container.
-
-
Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong oxidizing agents and acids, to avoid potentially hazardous reactions.[3]
Storage and Disposal Procedures
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Secure Storage: Seal the hazardous waste container tightly and store it in a designated, well-ventilated waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical in the regular trash or down the sanitary sewer.[4]
-
Recommended Disposal Method: The preferred method for the disposal of pyridine and its derivatives is high-temperature incineration at a licensed hazardous waste facility.[4] This ensures the complete destruction of the compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
| Exposure Type | First-Aid Measures |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal process, the following diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 2-Bromo-6-phenoxypyridine
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 2-Bromo-6-phenoxypyridine (CAS No. 83247-00-1). All personnel must review and understand these procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound. This guidance is based on established safety protocols for handling similar chemical compounds.
| Body Part | Recommended Protection | Specification/Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against potential eye contact which may cause irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A fully-buttoned, chemical-resistant lab coat. | Inspect gloves for degradation or punctures before use. | Prevents skin contact, which may cause irritation.[2] Contaminated work clothing should not be allowed out of the workplace.[2] |
| Respiratory | Use in a well-ventilated area or under a certified chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator is necessary.[2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
| Body | Long-sleeved clothing or a lab coat should be worn.[3][4] | Protective clothing should prevent skin exposure.[2] | Provides an additional barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
-
Conduct all handling, weighing, and transferring of the compound within a certified chemical fume hood to ensure adequate ventilation.[3][2]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Wash hands thoroughly after handling.[3]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate personnel from the immediate spill area.[1]
-
Ensure adequate ventilation. [1]
-
Don appropriate PPE , including respiratory protection if necessary.[1]
-
Contain the spill. Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean up the spill. Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[1][4]
-
Dispose of the waste in accordance with local, state, and federal regulations.[6]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][4] |
| Skin Contact | Take off contaminated clothing immediately.[1][4] Wash off with soap and plenty of water.[1][4] Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1][4] Consult a doctor.[1][4] |
| Ingestion | Rinse mouth with water.[1][4] Do not induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1][4] Call a doctor or Poison Control Center immediately.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for this compound waste.[6] The container must be made of a compatible material, in good condition with a secure lid, and clearly labeled as "Hazardous Waste" with the chemical name.[6]
-
Carefully place the waste material and any contaminated disposable items (e.g., gloves, weighing paper) into the designated container.[6] Avoid generating dust.[6]
-
-
Storage of Waste:
-
Final Disposal:
Diagrammatic Workflow for Spill Response
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





